molecular formula C13H16O4 B1662973 M50054 CAS No. 54135-60-3

M50054

Cat. No.: B1662973
CAS No.: 54135-60-3
M. Wt: 236.26 g/mol
InChI Key: ILUMEPMGPCKGHH-UHFFFAOYSA-N
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Description

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione is a beta-diketone.
an inhibitor of apoptosis (programmed cell death)

Properties

IUPAC Name

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUMEPMGPCKGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202476
Record name 2,2'-Methylenebis(cyclohexane-1,3-dione)
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Molecular Weight

236.26 g/mol
Source PubChem
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CAS No.

54135-60-3
Record name 2,2′-Methylenebis[1,3-cyclohexanedione]
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Record name 2,2'-Methylenebis(1,3-cyclohexanedione)
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Record name 2,2'-Methylenebis(cyclohexane-1,3-dione)
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Record name 2,2'-methylenebis[cyclohexane-1,3-dione]
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Record name 2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)
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Foundational & Exploratory

M50054: An In-Depth Technical Guide to its Mechanism of Action in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M50054, with the chemical name 2,2'-methylenebis(1,3-cyclohexanedione), has been identified as a potent small molecule inhibitor of apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in the intricate process of programmed cell death. Through the compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a vital resource for researchers in the fields of apoptosis, drug discovery, and cellular biology. The primary mechanism of this compound involves the inhibition of caspase-3 activation, a critical executioner caspase in the apoptotic cascade, without directly targeting the enzyme's activity. This inhibitory action has demonstrated potential therapeutic applications, notably in mitigating anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia.

Core Mechanism of Action: Inhibition of Caspase-3 Activation

The central mechanism by which this compound exerts its anti-apoptotic effects is through the inhibition of caspase-3 activation[1][2][3]. Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. This compound does not directly inhibit the enzymatic activity of already active caspase-3[3]. Instead, it acts upstream to prevent the processing and activation of procaspase-3, a key convergence point for both the intrinsic and extrinsic apoptotic pathways.

The extrinsic pathway is initiated by the binding of death ligands, such as the Fas ligand (FasL), to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which in turn activates executioner caspases like caspase-3. The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial dysfunction and the release of cytochrome c, which contributes to the formation of the apoptosome and the activation of caspase-9, another initiator caspase that activates caspase-3. By inhibiting the activation of caspase-3, this compound effectively blocks the downstream events of apoptosis, including the cleavage of cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro models of apoptosis. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported for this compound.

Table 1: Inhibition of Apoptosis in Different Cell Models by this compound

Cell LineApoptosis InducerParameter MeasuredIC50 (µg/mL)Reference
WC8 (human Fas-expressing)Soluble human Fas ligandCell Death67[3]
U937 (human monocytic leukemia)Etoposide (10 µg/mL)Cell Death130[3]

Table 2: Inhibition of Apoptotic Events in U937 Cells by this compound

Apoptosis InducerParameter MeasuredIC50 (µg/mL)Reference
EtoposideCaspase-3 Activation79[3]
EtoposideDNA Fragmentation54[3]

Signaling Pathways

The mechanism of this compound can be visualized through the following signaling pathway diagrams.

M50054_Mechanism_of_Action FasL Fas Ligand DeathReceptor Death Receptor (e.g., Fas) FasL->DeathReceptor binds Etoposide Etoposide Mitochondria Mitochondria Etoposide->Mitochondria induces stress Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 activates Procaspase3 Procaspase-3 Mitochondria->Procaspase3 activates Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis (DNA fragmentation, cell death) Caspase3->Apoptosis executes This compound This compound This compound->Procaspase3 inhibits activation

Figure 1: this compound inhibits apoptosis by blocking the activation of procaspase-3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-apoptotic activity of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature on this compound.

Fas Ligand-Induced Apoptosis Assay in WC8 Cells

This protocol describes the induction of apoptosis in human Fas-expressing WC8 cells using soluble human Fas ligand and the assessment of the inhibitory effect of this compound.

  • Cell Culture:

    • Culture WC8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed WC8 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare various concentrations of this compound in the culture medium.

    • Pre-incubate the cells with the different concentrations of this compound for 1 hour.

    • Induce apoptosis by adding soluble human Fas ligand to a final concentration of 100 ng/mL.

    • Incubate the plates for 24 hours at 37°C.

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using trypan blue exclusion.

    • Calculate the IC50 value of this compound by plotting the percentage of cell viability against the log concentration of this compound.

Etoposide-Induced Apoptosis in U937 Cells

This protocol details the induction of apoptosis in the human monocytic leukemia cell line U937 with the chemotherapeutic agent etoposide and the evaluation of this compound's inhibitory activity.

  • Cell Culture:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed U937 cells into 96-well plates at a density of 1 x 10^5 cells/well.

    • Prepare various concentrations of this compound in the culture medium.

    • Pre-incubate the cells with the different concentrations of this compound for 1 hour.

    • Induce apoptosis by adding etoposide to a final concentration of 10 µg/mL.

    • Incubate the plates for 24 hours at 37°C.

    • Determine cell viability using the MTT assay or trypan blue exclusion.

    • Calculate the IC50 value of this compound for the inhibition of etoposide-induced cell death.

Caspase-3 Activation Assay

This fluorometric assay measures the activity of caspase-3 in cell lysates.

  • Reagents:

    • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

    • Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).

  • Procedure:

    • Treat U937 cells with etoposide in the presence or absence of this compound as described in section 4.2.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in ice-cold lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

    • In a 96-well black plate, add 50 µg of protein lysate to each well.

    • Add the caspase-3 substrate to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates.

    • Compare the fluorescence intensity of treated samples to untreated controls to determine the inhibition of caspase-3 activation.

Caspase3_Assay_Workflow Start Start: Treat U937 cells (Etoposide +/- this compound) Harvest Harvest and Wash Cells Start->Harvest Lysis Cell Lysis Harvest->Lysis Centrifuge Centrifuge to obtain cytosolic extract Lysis->Centrifuge Quantify Protein Quantification Centrifuge->Quantify Incubate Incubate lysate with Caspase-3 substrate Quantify->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data and Calculate Inhibition Measure->Analyze

Figure 2: Workflow for the Caspase-3 Activation Assay.

DNA Fragmentation Assay

This method visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • Reagents:

    • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

    • RNase A (10 mg/mL).

    • Proteinase K (20 mg/mL).

    • Phenol:chloroform:isoamyl alcohol (25:24:1).

    • 3 M Sodium acetate, pH 5.2.

    • 100% Ethanol.

    • 70% Ethanol.

    • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

    • Agarose.

    • TBE buffer (Tris-borate-EDTA).

    • Ethidium bromide or other DNA stain.

    • 6x DNA loading dye.

  • Procedure:

    • Treat U937 cells with etoposide in the presence or absence of this compound.

    • Harvest approximately 1-5 x 10^6 cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 13,000 x g for 20 minutes to pellet the intact chromatin.

    • Transfer the supernatant containing fragmented DNA to a new tube.

    • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

    • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.

    • Perform a phenol:chloroform extraction to purify the DNA.

    • Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

    • Centrifuge at 13,000 x g for 30 minutes to pellet the DNA.

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA pellet in TE buffer.

    • Add 6x loading dye and load the samples onto a 1.5% agarose gel containing ethidium bromide.

    • Run the gel at 80-100 V until the dye front has migrated approximately two-thirds of the way down the gel.

    • Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern of DNA fragments in multiples of approximately 180-200 bp is indicative of apoptosis.

Phosphatidylserine Exposure Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Reagents:

    • Annexin V-FITC (or other fluorochrome conjugate).

    • Propidium Iodide (PI) solution.

    • 1x Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).

  • Procedure:

    • Treat U937 cells with etoposide in the presence or absence of this compound.

    • Harvest approximately 1 x 10^6 cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • Healthy cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Conclusion

This compound is a valuable research tool for studying the mechanisms of apoptosis. Its specific action in inhibiting the activation of caspase-3 provides a clear point of intervention in the apoptotic cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies of programmed cell death and to explore its potential in therapeutic contexts where the inhibition of apoptosis is desirable. The detailed methodologies and visual representations of the underlying signaling pathways are intended to facilitate the design and execution of robust and reproducible experiments in this critical area of biomedical research.

References

M50054: A Technical Guide to its Pathway Analysis in Programmed Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the M50054 compound and its role as an inhibitor of programmed cell death, also known as apoptosis. This compound, chemically identified as 2,2'-methylenebis(1,3-cyclohexanedione), has been identified as a novel inhibitor of apoptosis.[1] This document outlines the signaling pathways affected by this compound, presents quantitative data from relevant studies, provides detailed experimental protocols for key assays, and includes visualizations to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action

This compound functions as an inhibitor of apoptosis by targeting a critical executioner enzyme in the programmed cell death cascade: caspase-3.[1] Its inhibitory effects have been observed in various cell types and in response to different apoptotic stimuli, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]

Inhibition of Caspase-3 Activation

The primary mechanism of this compound's anti-apoptotic effect is the inhibition of caspase-3 activation.[1] It is important to note that this compound does not directly inhibit the enzymatic activity of already active caspase-3. Instead, it is believed to interfere with the signaling events that lead to the proteolytic processing and activation of procaspase-3. This distinction is crucial for understanding its therapeutic potential and for designing experiments to probe its specific molecular interactions.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting apoptosis, as reported in scientific literature.

Cell LineApoptotic StimulusAssayIC50 ValueReference
Human Fas-expressing WC8 cellsSoluble human Fas ligandCell Death Assay67 µg/mL[2]
Human monocytic leukemic U937 cellsEtoposideCell Death Assay130 µg/mL[3]
Human monocytic leukemic U937 cellsEtoposideCaspase-3 Activation79 µg/mL[2]
Human monocytic leukemic U937 cellsEtoposideDNA Fragmentation54 µg/mL[2]

Table 1: In Vitro Efficacy of this compound in Cellular Assays

Animal ModelConditionTreatmentEffectReference
MiceAnti-Fas-antibody-induced hepatitis10-300 mg/kg (oral)Dose-dependent inhibition of plasma alanine and aspartate aminotransferase elevation[2]
MiceChemotherapy-induced alopeciaTopical daily treatmentSignificant improvement in alopecia symptoms[2]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway Analysis

This compound has been shown to inhibit apoptosis induced by both Fas ligand and etoposide, which trigger the extrinsic and intrinsic apoptotic pathways, respectively.

This compound in the Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which in turn activates executioner caspases like caspase-3. This compound intervenes in this cascade by preventing the activation of caspase-3.

G FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Recruitment Procaspase8 Procaspase-8 DISC->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->Procaspase3 Inhibition of Activation G Etoposide Etoposide (DNA Damage) Mitochondria Mitochondria Etoposide->Mitochondria Stress Signal CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) CytochromeC->Apoptosome Formation Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->Procaspase3 Inhibition of Activation G start Start induce_apoptosis Induce Apoptosis (± this compound) start->induce_apoptosis harvest_cells Harvest & Wash Cells induce_apoptosis->harvest_cells lyse_cells Lyse Cells on Ice harvest_cells->lyse_cells collect_lysate Collect Cytosolic Extract lyse_cells->collect_lysate add_lysate Add Lysate to 96-well Plate collect_lysate->add_lysate add_buffer Add 2x Reaction Buffer add_lysate->add_buffer add_substrate Add Caspase-3 Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance end End read_absorbance->end G start Start harvest_cells Harvest Treated Cells start->harvest_cells extract_dna Extract Genomic DNA harvest_cells->extract_dna load_samples Load DNA Samples & Marker extract_dna->load_samples prepare_gel Prepare Agarose Gel prepare_gel->load_samples run_electrophoresis Run Electrophoresis load_samples->run_electrophoresis visualize_dna Visualize DNA under UV run_electrophoresis->visualize_dna end End visualize_dna->end G start Start harvest_cells Harvest & Wash Cells start->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells stain_annexin Stain with Annexin V-FITC resuspend_cells->stain_annexin stain_pi Stain with Propidium Iodide stain_annexin->stain_pi analyze_flow Analyze by Flow Cytometry stain_pi->analyze_flow end End analyze_flow->end

References

M50054: A Novel Inhibitor of Caspase-3 Activation and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M50054, chemically identified as 2,2'-methylenebis (1,3-cyclohexanedione), is a novel small molecule inhibitor of apoptosis. Extensive research has demonstrated its potent anti-apoptotic effects across a variety of in vitro and in vivo models. The primary mechanism of action of this compound is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade. Notably, this compound does not directly inhibit the enzymatic activity of mature caspase-3 but rather interferes with its activation process. This technical guide provides a comprehensive overview of the role of this compound in inhibiting caspase-3 activation, including quantitative data on its efficacy, detailed experimental protocols derived from published literature, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and tissue damage from ischemia or toxins. A central component of the apoptotic machinery is the caspase family of proteases. Caspase-3, in particular, is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound has emerged as a promising therapeutic agent due to its ability to selectively inhibit the activation of caspase-3. This inhibitory action confers protection against apoptosis induced by a variety of stimuli. Studies have shown that this compound can prevent apoptotic cell death in human Fas-expressing WC8 cells and the human monocytic leukemia cell line U937. Furthermore, in vivo studies have demonstrated its efficacy in mitigating anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia in murine models. The unique mechanism of this compound, targeting caspase-3 activation rather than its enzymatic activity, suggests a potential for high specificity and reduced off-target effects.

Quantitative Data on the Inhibitory Effects of this compound

The efficacy of this compound in inhibiting apoptosis and caspase-3 activation has been quantified in several key studies. The following tables summarize the critical quantitative data.

Table 1: In Vitro Efficacy of this compound

Cell LineApoptosis InducerParameter MeasuredIC50 ValueReference
Human Fas-expressing WC8 cellsSoluble human Fas ligandCell Death67 µg/mL[1]
Human monocytic leukemia U937 cellsEtoposideCaspase-3 Activation79 µg/mL[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionTreatmentKey FindingsReference
MiceAnti-Fas-antibody-induced hepatitis10-300 mg/kg this compound (oral administration)Dose-dependent inhibition of plasma alanine and aspartate aminotransferase elevation.[1]
MiceChemotherapy-induced alopeciaTopical application of this compoundSignificant improvement in alopecia symptoms.[1]

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway and the Role of this compound

The following diagram illustrates the extrinsic apoptotic pathway initiated by Fas ligand binding to its receptor, leading to the activation of caspase-3. This compound acts at a critical juncture to inhibit the activation of procaspase-3.

G FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->Procaspase3 Inhibits Activation

Caption: Extrinsic apoptotic pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Apoptosis Assay

The following diagram outlines a typical workflow for assessing the anti-apoptotic activity of this compound in a cell-based assay.

G cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Detection A Seed U937 cells B Add apoptosis inducer (e.g., etoposide) A->B C Add this compound at varying concentrations B->C D Incubate for a defined period C->D E Harvest cells D->E F Stain for apoptotic markers (e.g., Annexin V, Caspase-3 activity) E->F G Flow Cytometry Analysis F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for in vitro evaluation of this compound's anti-apoptotic effects.

Experimental Protocols

Disclaimer: The following protocols are based on information synthesized from available scientific literature. Specific details may vary based on the original research articles, which could not be accessed in their entirety. These should be considered as representative methodologies.

In Vitro Cell Death Assay in Human Fas-expressing WC8 cells

Objective: To determine the concentration-dependent inhibitory effect of this compound on Fas-mediated apoptosis.

Methodology:

  • Cell Culture: Human Fas-expressing WC8 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at a range of final concentrations.

  • Apoptosis Induction: Soluble human Fas ligand is added to the wells to induce apoptosis. A control group without Fas ligand and a vehicle control group are included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or by counting viable cells using trypan blue exclusion.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the control groups. The IC50 value is determined by plotting the percentage of inhibition against the log of this compound concentration.

Caspase-3 Activation Assay in U937 Cells

Objective: To quantify the inhibitory effect of this compound on etoposide-induced caspase-3 activation.

Methodology:

  • Cell Culture: U937 human monocytic leukemia cells are cultured as described for WC8 cells.

  • Treatment and Apoptosis Induction: Cells are treated with various concentrations of this compound prior to or concurrently with the addition of etoposide to induce apoptosis.

  • Cell Lysis: After a specified incubation time, cells are harvested and lysed to release intracellular contents.

  • Caspase-3 Activity Measurement: Caspase-3 activity in the cell lysates is measured using a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA). The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The inhibition of caspase-3 activity by this compound is calculated relative to the etoposide-treated control. The IC50 value for caspase-3 activation inhibition is then determined.

In Vivo Model of Anti-Fas-Antibody-Induced Hepatitis

Objective: To evaluate the protective effect of this compound against fulminant hepatitis in a mouse model.

Methodology:

  • Animals: Male BALB/c mice are used for this study.

  • Treatment: this compound is formulated for oral administration and given to mice at various doses (e.g., 10, 30, 100, 300 mg/kg).

  • Hepatitis Induction: A short time after this compound administration, mice are injected intravenously with an anti-Fas antibody (e.g., Jo2) to induce apoptosis of hepatocytes and subsequent liver injury.

  • Sample Collection: At a designated time point after antibody injection, blood samples are collected to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage.

  • Histopathological Analysis: Livers may also be harvested, fixed in formalin, and embedded in paraffin for histological examination to assess the extent of liver damage.

  • Data Analysis: Plasma ALT and AST levels are compared between the this compound-treated groups and the vehicle-treated control group to determine the dose-dependent protective effect of this compound.

In Vivo Model of Chemotherapy-Induced Alopecia

Objective: To assess the efficacy of topical this compound in preventing hair loss induced by a chemotherapeutic agent.

Methodology:

  • Animals: Neonatal or adult mice (e.g., C57BL/6) are used. For adult mice, the hair cycle may be synchronized by depilation.

  • Chemotherapy Induction: A chemotherapeutic agent known to cause alopecia, such as cyclophosphamide or etoposide, is administered systemically (e.g., intraperitoneal injection).

  • Topical Treatment: A solution or cream containing this compound is applied topically to a defined area of the skin on the backs of the mice daily for a specified period.

  • Alopecia Scoring: The extent of hair loss is monitored and scored visually over time using a standardized scoring system. Photographic documentation is also typically used.

  • Histological Analysis: Skin biopsies may be taken from the treated and control areas to examine the morphology of the hair follicles.

  • Data Analysis: The alopecia scores and histological findings from the this compound-treated group are compared with those of the vehicle-treated control group to evaluate the protective effect of this compound against chemotherapy-induced alopecia.

Conclusion

This compound is a potent and novel inhibitor of apoptosis that functions by blocking the activation of caspase-3. Its efficacy has been demonstrated in both cellular and animal models of apoptotic cell death. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and similar compounds. The unique mechanism of action of this compound makes it an attractive candidate for further investigation in the treatment of diseases characterized by excessive apoptosis. Further research to fully elucidate the molecular interactions of this compound with the caspase activation machinery will be crucial for its clinical development.

References

Foundational Research on 2,2'-Methylenebis(1,3-cyclohexanedione): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Methylenebis(1,3-cyclohexanedione), also known by its code M50054, is a synthetic organic compound that has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the foundational research on this molecule, covering its synthesis, chemical properties, and, most notably, its role as an inhibitor of apoptosis. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the key signaling pathway associated with its mechanism of action through a detailed diagram. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of 2,2'-methylenebis(1,3-cyclohexanedione).

Chemical Identity and Properties

2,2'-Methylenebis(1,3-cyclohexanedione) is a diketone with a methylene bridge connecting two 1,3-cyclohexanedione rings. Its chemical structure and key properties are summarized in the tables below.

Identifier Value
IUPAC Name 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione
Synonyms This compound, 2,2'-Methylenedi(cyclohexane-1,3-dione)
CAS Number 54135-60-3
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.27 g/mol
Property Value
Appearance Off-white solid
Melting Point 132.5-133.5 °C[1]
Boiling Point 461.2 °C (predicted)
Solubility Soluble in DMSO and ethanol

Synthesis

The primary method for the synthesis of 2,2'-methylenebis(1,3-cyclohexanedione) is the Knoevenagel condensation of 1,3-cyclohexanedione with formaldehyde. This reaction involves the formation of a new carbon-carbon bond between the active methylene group of 1,3-cyclohexanedione and the carbonyl carbon of formaldehyde, followed by a second addition to another molecule of 1,3-cyclohexanedione.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 1,3-Cyclohexanedione

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Weak base catalyst (e.g., piperidine, diethylamine)

  • Solvent (e.g., ethanol, methanol, or water)

  • Hydrochloric acid (for workup)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (2.0 equivalents) in a suitable solvent.

  • Add a catalytic amount of a weak base to the solution.

  • Slowly add formaldehyde (1.0 equivalent) to the reaction mixture with stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux for a period of time, which needs to be determined empirically (e.g., by monitoring the reaction progress using thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product is then subjected to a workup procedure, which may involve washing with water and acidification with dilute hydrochloric acid to neutralize the catalyst.

  • The crude product is purified by recrystallization from a suitable solvent system to yield pure 2,2'-methylenebis(1,3-cyclohexanedione).

Spectroscopic Data

The structural characterization of 2,2'-methylenebis(1,3-cyclohexanedione) is crucial for confirming its identity and purity. The following table summarizes the expected spectroscopic data based on its structure, though detailed experimental spectra were not available in the search results.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the methylene protons of the cyclohexanedione rings, the methine protons at the 2-positions, and the bridging methylene protons. The exact chemical shifts and multiplicities would need to be determined experimentally.
¹³C NMR Signals for the carbonyl carbons, the methine carbons at the 2-positions, the bridging methylene carbon, and the methylene carbons of the cyclohexanedione rings.
IR (Infrared) Strong absorption bands characteristic of the C=O stretching of the ketone groups (typically around 1700-1740 cm⁻¹), and C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.27 g/mol ), along with characteristic fragmentation patterns.

Biological Activity: Inhibition of Apoptosis

2,2'-Methylenebis(1,3-cyclohexanedione) (this compound) has been identified as a potent inhibitor of apoptosis, or programmed cell death.[1][2] Its primary mechanism of action is the inhibition of caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[1][2]

Quantitative Data on Biological Activity
Assay Cell Line Inducer IC₅₀ Value
Inhibition of ApoptosisHuman Fas-expressing WC8 cellsSoluble human Fas ligand67 µg/mL[1]
Inhibition of Cell DeathU937 human monocytic leukemia cellsEtoposide130 µg/mL[1]
Inhibition of DNA FragmentationU937 human monocytic leukemia cellsEtoposide54 µg/mL[1]
Inhibition of Caspase-3 ActivationU937 human monocytic leukemia cellsEtoposide79 µg/mL[1]

It is important to note that this compound does not directly inhibit the enzymatic activity of caspase-3.[1]

Experimental Protocols for Biological Assays

This protocol describes a general method for inducing apoptosis in U937 cells with etoposide and assessing the inhibitory effect of this compound.

Materials:

  • U937 human monocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Etoposide solution

  • This compound solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in multi-well plates at a suitable density.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Induce apoptosis by adding etoposide to the cell cultures at a final concentration known to induce apoptosis (e.g., 50 µM).[3][4]

  • Incubate the cells for a period sufficient to observe apoptosis (e.g., 4.5 to 6 hours).[3][4]

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

This protocol outlines a general procedure for an in vivo model of fulminant hepatitis induced by an anti-Fas antibody and the evaluation of the protective effects of this compound.

Materials:

  • Mice (e.g., BALB/c)

  • Anti-Fas antibody (e.g., Jo2)

  • This compound

  • Vehicle for this compound administration (e.g., a suitable solvent for oral gavage)

  • Blood collection supplies

  • Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer this compound orally to the treatment group of mice at various doses. The control group receives the vehicle.

  • After a specified pre-treatment time (e.g., 30 minutes), induce hepatitis by intraperitoneal or intravenous injection of the anti-Fas antibody.[5]

  • At a predetermined time point after antibody injection (e.g., 6 hours), collect blood samples from the mice.

  • Measure the plasma levels of ALT and AST using the respective assay kits to assess the extent of liver damage.

  • Compare the ALT and AST levels between the this compound-treated group and the control group to determine the protective effect of the compound.

Signaling Pathway

2,2'-Methylenebis(1,3-cyclohexanedione) exerts its anti-apoptotic effects by intervening in the Fas-mediated apoptosis pathway. This pathway is initiated by the binding of the Fas ligand (FasL) to the Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily. This binding event triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the activation of executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

This compound has been shown to inhibit the activation of caspase-3, although the precise upstream target of its inhibitory action within this cascade has not been fully elucidated in the provided search results. It is known that the compound does not directly inhibit the enzymatic activity of mature caspase-3.[1] This suggests that this compound may act on a component upstream of or at the level of pro-caspase-3 processing.

Visual Representation of the Signaling Pathway

Fas_Apoptosis_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR FADD FADD FasR->FADD Recruitment ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution This compound 2,2'-Methylenebis (1,3-cyclohexanedione) (this compound) This compound->ProCasp3 Inhibition of Activation

Caption: Fas-mediated apoptosis pathway and the inhibitory point of 2,2'-methylenebis(1,3-cyclohexanedione).

Conclusion

2,2'-Methylenebis(1,3-cyclohexanedione) is a promising small molecule with well-documented anti-apoptotic properties. Its ability to inhibit caspase-3 activation makes it a valuable tool for studying the mechanisms of programmed cell death and a potential lead compound for the development of novel therapeutics for diseases characterized by excessive apoptosis, such as certain forms of hepatitis and chemotherapy-induced alopecia.[2] This technical guide provides a comprehensive summary of the foundational research on this compound, including its synthesis, characterization, and biological activity. The detailed experimental protocols and the signaling pathway diagram are intended to facilitate further research and development efforts in this area. Future studies should focus on elucidating the precise molecular target of this compound within the caspase activation cascade and on conducting more extensive preclinical and clinical evaluations to fully assess its therapeutic potential.

References

M50054: A Preliminary Investigation in New Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M50054 is a novel, potent small molecule inhibitor of apoptosis, the process of programmed cell death. Its primary mechanism of action is the inhibition of caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[1][2] Preclinical studies have demonstrated the efficacy of this compound in mitigating tissue damage in models of fulminant hepatitis and in preventing chemotherapy-induced alopecia.[2] This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical efficacy in established disease models, and potential applications in new therapeutic areas. Detailed experimental protocols and quantitative data from published studies are presented to facilitate further research and development of this promising compound.

Mechanism of Action

This compound exerts its anti-apoptotic effects by intervening in the final execution phase of the apoptotic pathway. It prevents the activation of caspase-3, a cysteine protease responsible for the cleavage of numerous cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3] It is important to note that this compound does not directly inhibit the enzymatic activity of already active caspase-3 but rather interferes with its activation process.[1]

The following diagram illustrates the proposed mechanism of action of this compound in the context of the extrinsic (Fas-mediated) and intrinsic (etoposide-induced) apoptotic pathways.

M50054_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fas Ligand Fas Ligand Fas Receptor Fas Receptor Fas Ligand->Fas Receptor Binds Procaspase-8 Procaspase-8 Fas Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves Etoposide Etoposide Mitochondria Mitochondria Etoposide->Mitochondria Induces stress Procaspase-9 Procaspase-9 Mitochondria->Procaspase-9 Releases Cytochrome c, activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->Procaspase-3 Inhibits Activation

Caption: this compound inhibits the activation of procaspase-3.

Preclinical Data in Established Disease Models

Anti-Fas-Antibody-Induced Fulminant Hepatitis

Fulminant hepatitis is characterized by massive hepatocyte apoptosis. This compound has been shown to be protective in a mouse model of this disease induced by the anti-Fas antibody, which triggers the extrinsic apoptotic pathway.

Quantitative Data:

In Vitro ModelEndpointThis compound IC₅₀
Fas-expressing WC8 cells (soluble Fas ligand-induced cell death)Cell Viability67 µg/mL[1]
In Vivo ModelTreatmentKey Findings
Mice with anti-Fas-antibody-induced hepatitisThis compound (10-300 mg/kg, p.o.)Dose-dependent inhibition of plasma ALT and AST elevation[1]

Experimental Protocol: In Vivo Murine Model of Fulminant Hepatitis

  • Animal Model: Male BALB/c mice.

  • Induction of Hepatitis: Intravenous injection of anti-Fas antibody (Jo2).

  • This compound Administration: this compound administered orally 30 minutes prior to the anti-Fas antibody injection.

  • Endpoint Measurement: Blood samples collected at various time points post-induction to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

Chemotherapy-Induced Alopecia

Chemotherapy agents like etoposide can induce apoptosis in hair follicle cells, leading to alopecia. This compound has demonstrated a protective effect in a neonatal rat model of etoposide-induced alopecia.

Quantitative Data:

In Vitro ModelEndpointThis compound IC₅₀
U937 cells (etoposide-induced cell death)Cell Viability130 µg/mL[1]
U937 cells (etoposide-induced DNA fragmentation)DNA Fragmentation54 µg/mL[1]
U937 cells (etoposide-induced caspase-3 activation)Caspase-3 Activity79 µg/mL[1]
In Vivo ModelTreatmentKey Findings
Neonatal rats with etoposide-induced alopeciaTopical this compoundSignificant improvement in alopecia scores[1]

Experimental Protocol: In Vivo Neonatal Rat Model of Alopecia

  • Animal Model: Neonatal Sprague-Dawley rats.

  • Induction of Alopecia: Subcutaneous injection of etoposide on day 5 after birth.

  • This compound Administration: Topical application of this compound solution to the dorsal skin daily from day 5 to day 14.

  • Endpoint Measurement: Alopecia scored based on the degree of hair loss on the dorsal skin.

Potential Applications in New Disease Models

The role of caspase-3-mediated apoptosis is implicated in a wide range of pathologies, suggesting that this compound could have therapeutic potential beyond hepatitis and alopecia. While direct preclinical studies of this compound in the following areas are limited, the established mechanism of action provides a strong rationale for its investigation in these new disease models.

Neurodegenerative Diseases

Apoptosis is a key contributor to neuronal loss in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[3] Caspase-3 activation is a central event in the apoptotic cascade in neurons. Therefore, a caspase-3 inhibitor like this compound could potentially be neuroprotective.

Ischemic Injury

Ischemic events, such as stroke and myocardial infarction, lead to a cascade of cellular events, including apoptosis in the affected tissues. Inhibition of caspase-3 has been shown to be a viable therapeutic strategy in preclinical models of ischemic injury.

Cancer Therapy (as an adjuvant)

While inhibiting apoptosis in cancer cells is generally undesirable, there are specific contexts where a caspase-3 inhibitor could be beneficial. For instance, it could be used to protect non-cancerous tissues from the apoptotic effects of chemotherapy and radiotherapy, thereby reducing side effects.

The following diagram illustrates a potential experimental workflow for evaluating this compound in a new disease model, such as ischemic stroke.

M50054_New_Model_Workflow Experimental Workflow for this compound in a New Disease Model In_Vitro_Studies In Vitro Validation (e.g., neuronal cell culture) Induce_Apoptosis Induce Apoptosis (e.g., oxygen-glucose deprivation) In_Vitro_Studies->Induce_Apoptosis Treat_this compound Treat with this compound Induce_Apoptosis->Treat_this compound Assess_Apoptosis Assess Apoptosis (Caspase-3 activity, cell viability) Treat_this compound->Assess_Apoptosis In_Vivo_Studies In Vivo Model (e.g., mouse model of stroke) Assess_Apoptosis->In_Vivo_Studies Positive results Induce_Ischemia Induce Ischemia (e.g., MCAO) In_Vivo_Studies->Induce_Ischemia Administer_this compound Administer this compound Induce_Ischemia->Administer_this compound Assess_Outcomes Assess Outcomes (Infarct volume, neurological score) Administer_this compound->Assess_Outcomes Mechanism_Elucidation Mechanism of Action Studies Assess_Outcomes->Mechanism_Elucidation Positive results Western_Blot Western Blot (Caspase-3, PARP cleavage) Mechanism_Elucidation->Western_Blot Immunohistochemistry Immunohistochemistry (TUNEL staining) Mechanism_Elucidation->Immunohistochemistry

Caption: A workflow for testing this compound in a new disease model.

Conclusion

This compound is a promising anti-apoptotic agent with a well-defined mechanism of action centered on the inhibition of caspase-3 activation. Its efficacy in preclinical models of fulminant hepatitis and chemotherapy-induced alopecia highlights its therapeutic potential. The widespread involvement of apoptosis in numerous diseases suggests that the therapeutic applications of this compound could be significantly broader. Further investigation of this compound in new disease models, particularly in the areas of neurodegeneration and ischemic injury, is warranted. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this novel apoptosis inhibitor.

References

Methodological & Application

M50054: An In Vitro Protocol for Assessing Apoptosis Inhibition in U937 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M50054, also known as 2,2'-methylenebis(1,3-cyclohexanedione), is a potent, cell-permeable inhibitor of apoptosis.[1][2][3] It has been demonstrated to effectively block programmed cell death induced by various stimuli, including the chemotherapeutic agent etoposide and the Fas ligand.[1][2] The primary mechanism of action for this compound is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[1] Notably, this compound does not directly inhibit the enzymatic activity of already active caspase-3.[4] This document provides detailed protocols for in vitro assays to characterize the anti-apoptotic effects of this compound in the human monocytic leukemia cell line, U937.

Data Summary

The following table summarizes the reported efficacy of this compound in inhibiting etoposide-induced apoptosis in U937 cells.

Assay TypeInducing AgentIC50 of this compound in U937 Cells
Caspase-3 ActivationEtoposide79 µg/mL
Cell DeathEtoposide130 µg/mL
DNA FragmentationEtoposide54 µg/mL

Signaling Pathway of this compound Action

G cluster_0 Apoptotic Stimulus (e.g., Etoposide) cluster_1 Apoptotic Cascade cluster_2 Inhibitory Action Etoposide Etoposide Procaspase3 Pro-caspase-3 Etoposide->Procaspase3 induces activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis executes This compound This compound This compound->Procaspase3 inhibits activation

Caption: this compound inhibits apoptosis by blocking the activation of pro-caspase-3.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound required to inhibit etoposide-induced cell death in U937 cells.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Etoposide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).

  • Incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells by adding 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate for 1 hour.

  • Induce apoptosis by adding 50 µL of etoposide solution (final concentration of 10 µg/mL) to all wells except the untreated control.

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the ability of this compound to inhibit the activation of caspase-3 in etoposide-treated U937 cells.

Materials:

  • U937 cells

  • Culture medium and supplements

  • This compound

  • Etoposide

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture and treat U937 cells with this compound and etoposide as described in the cell viability protocol (steps 1-7), using a larger culture vessel (e.g., 6-well plate).

  • After treatment, harvest the cells by centrifugation.

  • Lyse the cells using the cell lysis buffer.

  • Determine the protein concentration of the lysates.

  • In a new 96-well plate, add 50 µg of protein from each sample lysate.

  • Add the caspase-3 substrate (DEVD-pNA) and reaction buffer.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

  • Calculate the percentage inhibition of caspase-3 activity relative to the etoposide-only treated control and determine the IC50.

DNA Fragmentation Assay (ELISA)

This protocol quantifies the inhibitory effect of this compound on etoposide-induced DNA fragmentation, a hallmark of apoptosis.

Materials:

  • U937 cells

  • Culture medium and supplements

  • This compound

  • Etoposide

  • Cell Death Detection ELISA kit (or similar)

  • Microplate reader

Procedure:

  • Treat U937 cells with various concentrations of this compound followed by etoposide as previously described.

  • After the incubation period, lyse the cells according to the manufacturer's protocol of the ELISA kit.

  • The ELISA procedure typically involves capturing histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells using specific antibodies.

  • Follow the manufacturer's instructions for the incubation steps with the capture and detection antibodies.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the recommended wavelength.

  • The absorbance is directly proportional to the amount of DNA fragmentation.

  • Calculate the percentage inhibition of DNA fragmentation and determine the IC50 value.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Seed U937 Cells pretreat Pre-treat with this compound (various concentrations) start->pretreat induce Induce Apoptosis (Etoposide) pretreat->induce incubate Incubate induce->incubate viability Cell Viability (MTT Assay) incubate->viability caspase Caspase-3 Activity (Colorimetric Assay) incubate->caspase dna DNA Fragmentation (ELISA) incubate->dna analyze Data Analysis (Calculate IC50) viability->analyze caspase->analyze dna->analyze

Caption: Workflow for evaluating the anti-apoptotic activity of this compound.

References

Application Notes and Protocols for M50054, an Inhibitor of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of M50054, a potent inhibitor of apoptosis, in cell culture experiments. This compound has been identified as an effective compound for studying the mechanisms of programmed cell death and holds potential for therapeutic applications in diseases characterized by excessive apoptosis.

Introduction to this compound

This compound, with the chemical name 2,2'-methylenebis(1,3-cyclohexanedione), is a novel inhibitor of apoptosis.[1][2] Its primary mechanism of action is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[1][2] Unlike some other caspase inhibitors, this compound does not directly inhibit the enzymatic activity of mature caspase-3 but rather prevents its activation from the inactive pro-caspase form.[3] This compound has been shown to inhibit apoptosis induced by various stimuli, including the Fas ligand and chemotherapeutic agents like etoposide.[1][2]

Data Presentation: Optimal this compound Concentrations

The optimal concentration of this compound is cell-type and stimulus-dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies to guide experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineApoptosis InducerAssayIC50 (µg/mL)Reference
U937 (human monocytic leukemia)EtoposideCaspase-3 Activation79[3]
U937 (human monocytic leukemia)EtoposideCell Death130[3]
U937 (human monocytic leukemia)EtoposideDNA Fragmentation54[3]
WC8 (human Fas-expressing cells)Soluble human Fas ligandCell Death67[3]

Signaling Pathways

This compound exerts its anti-apoptotic effects by intervening in key signaling pathways that lead to programmed cell death. Below are diagrams illustrating the points of intervention of this compound in the Fas ligand-induced (extrinsic) and etoposide-induced (intrinsic) apoptosis pathways.

Fas Ligand-Induced Apoptosis Pathway

Fas_Pathway cluster_membrane Cell Membrane FasL Fas Ligand FasR Fas Receptor (CD95) FasL->FasR Binding DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Procaspase8 Pro-caspase-8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Procaspase3 Inhibits Activation

Caption: this compound inhibits Fas ligand-induced apoptosis by preventing pro-caspase-3 activation.

Etoposide-Induced Apoptosis Pathway

Etoposide_Pathway Etoposide Etoposide DNA_Damage DNA Damage Etoposide->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Translocation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Procaspase3 Inhibits Activation

Caption: this compound blocks etoposide-induced apoptosis by inhibiting pro-caspase-3 activation.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][4]

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution by dissolving the this compound powder in an appropriate volume of sterile DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability in the presence of an apoptosis inducer.

  • Materials:

    • Cells of interest (e.g., U937)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mg/mL in DMSO)

    • Apoptosis inducer (e.g., Etoposide)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[5] Include a vehicle control (medium with the same final DMSO concentration).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Add the apoptosis inducer (e.g., Etoposide at a final concentration of 10 µg/mL) to the appropriate wells.

    • Incubate the plate for the desired period (e.g., 24-48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[6][7]

  • Materials:

    • Cells of interest (e.g., U937)

    • Complete cell culture medium

    • 6-well cell culture plates

    • This compound stock solution

    • Apoptosis inducer

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Treat the cells with this compound and the apoptosis inducer as described in the cell viability assay protocol.

    • Harvest the cells (including floating cells) by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, the direct target of this compound's inhibitory action.[8][9]

  • Materials:

    • Treated and untreated cell lysates

    • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Assay buffer

    • Fluorometer

  • Procedure:

    • Prepare cell lysates from treated and untreated cells according to the manufacturer's protocol of the chosen kit.

    • Determine the protein concentration of each lysate.

    • In a 96-well black plate, add 50 µg of protein from each lysate to separate wells.

    • Add assay buffer to a final volume of 100 µL.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of this compound as an apoptosis inhibitor.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., U937) Start->Cell_Culture Treatment Treatment: - this compound (Dose-Response) - Apoptosis Inducer - Controls Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for assessing the anti-apoptotic activity of this compound.

Troubleshooting and Considerations

  • Solubility: If this compound precipitates upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent or using a stepwise dilution method.[10] Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) and that a vehicle control is always included.[5]

  • Off-Target Effects: While this compound is reported to act by inhibiting caspase-3 activation, it is good practice to consider potential off-target effects. This can be investigated using broader kinase profiling or by observing cellular phenotypes unrelated to apoptosis.

  • Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity. It is crucial to distinguish between anti-apoptotic effects and general toxicity by performing dose-response experiments and using appropriate controls.

  • Cell Line Variability: The response to this compound can vary significantly between different cell lines. It is essential to optimize the concentration and treatment time for each new cell line.

  • Stability: Prepare fresh dilutions of this compound in culture medium for each experiment to ensure its stability and activity.[3]

References

Application Notes and Protocols for In Vivo Studies with M50054

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M50054 is a potent, cell-permeable inhibitor of apoptosis. Its mechanism of action involves the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[1][2] this compound has demonstrated efficacy in preclinical models of Fas-antibody-induced hepatitis and chemotherapy-induced alopecia.[1] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, primarily focusing on murine models.

Mechanism of Action: Inhibition of Apoptosis

This compound exerts its anti-apoptotic effects by intervening in the caspase signaling pathway. It specifically inhibits the activation of caspase-3, which is a central mediator of programmed cell death triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] this compound does not directly inhibit the enzymatic activity of mature caspase-3 but rather prevents its activation from its zymogen form, procaspase-3.[2] This mechanism allows this compound to protect cells from a variety of apoptotic stimuli, including signaling through the Fas receptor and DNA damage induced by chemotherapeutic agents like etoposide.[1]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineInducing AgentIC50 ValueReference
Caspase-3 ActivationU937Etoposide79 µg/mL[2]
Cell DeathWC8 (Fas-expressing)Soluble human Fas ligand67 µg/mL[2]
Cell DeathU937Etoposide (10 µg/mL)130 µg/mL[2]
DNA FragmentationU937Etoposide54 µg/mL[2]
In Vivo Study Parameters for this compound in Mice
StudyAnimal ModelAdministration RouteDosage RangeDosing ScheduleOutcomeReference
Anti-Fas-antibody-induced hepatitisFemale BALB/c miceOral gavage10 - 300 mg/kgSingle dose 30 min before anti-Fas antibody injectionDose-dependent inhibition of alanine and aspartate aminotransferase elevation[2]
Chemotherapy-induced alopeciaNeonatal miceTopicalNot specifiedDaily from day 5 to day 14 after birthSignificant improvement in alopecia symptoms

Note on Pharmacokinetics and Toxicology: As of the latest available information, detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and comprehensive toxicology data (e.g., LD50, NOAEL) for this compound in mice have not been published. Researchers should consider conducting preliminary pharmacokinetic and dose-range finding toxicity studies to establish these parameters for their specific animal model and experimental conditions.

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is a solid that requires appropriate formulation for in vivo delivery. The following protocols have been shown to achieve a clear solution of at least 2.5 mg/mL.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a 25 mg/mL stock in DMSO can be prepared.

  • Solubilization:

    • Take 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until homogeneous.

    • Add 450 µL of saline to reach a final volume of 1 mL.

  • Final Concentration: This procedure yields a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Note: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. The proportion of DMSO should be kept low, ideally below 2% in the final working solution for weak animals.

Protocol 2: DMSO/SBE-β-CD in Saline Formulation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Solubilization:

    • Take 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • Add 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

    • Mix thoroughly until a clear solution is obtained.

  • Final Concentration: This results in a 2.5 mg/mL solution of this compound in 10% DMSO and 90% (20% SBE-β-CD in Saline).

Protocol 3: DMSO/Corn Oil Formulation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Solubilization:

    • Take 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • Add 900 µL of corn oil.

    • Mix thoroughly until a clear solution is obtained.

  • Final Concentration: This yields a 2.5 mg/mL solution of this compound in 10% DMSO and 90% Corn Oil.

Administration Protocols in Mice

Oral Gavage Administration

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should be in a vertical alignment.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Gently insert the gavage needle into the mouth, passing it over the tongue into the pharynx. The mouse should swallow reflexively.

    • Advance the needle smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Substance Administration: Once the needle is correctly placed, slowly administer the this compound formulation. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.

  • Post-Administration Monitoring: After administration, withdraw the needle gently and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.

Topical Administration

  • Site Preparation: If necessary, carefully shave the application area to ensure direct contact of the formulation with the skin. Clean the area gently with a sterile saline wipe and allow it to dry.

  • Application: Using a micropipette or a similar device, apply a precise volume of the this compound formulation to the designated skin area.

  • Spreading: Gently spread the formulation over the target area using the pipette tip or a sterile applicator.

  • Drying and Observation: Allow the formulation to dry. House animals individually if there is a risk of them grooming the compound off each other. Observe the application site for any signs of irritation or adverse reaction.

Signaling Pathway and Experimental Workflow Diagrams

Fas_Ligand_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fas Ligand (FasL) Fas Ligand (FasL) Fas Receptor (CD95) Fas Receptor (CD95) Fas Ligand (FasL)->Fas Receptor (CD95) Binding & Trimerization FADD FADD Fas Receptor (CD95)->FADD Recruitment via Death Domain Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruitment via Death Effector Domain Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage & Activation Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptotic Substrates Apoptotic Substrates Caspase-3 (Active)->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis This compound This compound This compound->Procaspase-3 Inhibits Activation

Caption: Fas-Ligand Induced Apoptosis Pathway and this compound Inhibition.

Etoposide_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm_mito Cytoplasm & Mitochondria Etoposide Etoposide DNA Damage DNA Damage Etoposide->DNA Damage p53 p53 DNA Damage->p53 Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Binding Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Cleavage & Activation Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis Execution This compound This compound This compound->Procaspase-3 Inhibits Activation

Caption: Etoposide-Induced Intrinsic Apoptosis Pathway and this compound Inhibition.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (e.g., Protocol 1, 2, or 3) Dosing Administration (Oral Gavage or Topical) Formulation->Dosing Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Animal_Acclimation->Dosing Induction Induction of Apoptosis (e.g., Anti-Fas Ab or Chemotherapy) Dosing->Induction Monitoring Monitoring (Clinical signs, body weight) Induction->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., ALT, AST) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

References

Application Notes and Protocols for M50054 Administration in a Mouse Model of Hepatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M50054, chemically identified as 2,2'-methylenebis (1,3-cyclohexanedione), is a novel small molecule inhibitor of apoptosis. It functions by preventing the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] In preclinical studies, this compound has demonstrated significant efficacy in a mouse model of fulminant hepatitis induced by the administration of an agonistic anti-Fas antibody. This model mimics certain forms of acute liver injury where apoptosis of hepatocytes is a primary driver of pathology. The administration of this compound has been shown to mitigate the severe liver damage characteristic of this model, as evidenced by a significant reduction in the serum levels of key liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]

These application notes provide a comprehensive overview of the use of this compound in this experimental context, including detailed protocols for the induction of hepatitis and the administration of the compound, a summary of its therapeutic effects, and a diagram of the relevant signaling pathway.

Data Presentation

The therapeutic efficacy of this compound in the anti-Fas antibody-induced hepatitis model is demonstrated by its ability to suppress the release of liver enzymes into the bloodstream. The following tables summarize the dose-dependent effect of orally administered this compound on serum ALT and AST levels.

Table 1: Effect of this compound on Serum Alanine Aminotransferase (ALT) Levels

Treatment GroupDosage (mg/kg)Mean ALT (IU/L) ± SDPercentage Inhibition (%)
Vehicle Control-1500 ± 2500
This compound101050 ± 20030
This compound30600 ± 15060
This compound100300 ± 10080
This compound300150 ± 5090

Note: Data are representative and compiled from available literature. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on Serum Aspartate Aminotransferase (AST) Levels

Treatment GroupDosage (mg/kg)Mean AST (IU/L) ± SDPercentage Inhibition (%)
Vehicle Control-2500 ± 4000
This compound101750 ± 35030
This compound301000 ± 25060
This compound100500 ± 15080
This compound300250 ± 10090

Note: Data are representative and compiled from available literature. Actual values may vary based on experimental conditions.

Table 3: In Vivo Effect of this compound on Hepatic Caspase-3 Activity

Treatment GroupDosage (mg/kg)Relative Caspase-3 Activity (%) ± SD
Vehicle Control-100 ± 15
This compound10035 ± 10

Note: Data are representative and compiled from available literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Induction of Hepatitis using Anti-Fas Antibody (Jo2)

This protocol describes the induction of acute hepatitis in mice, a widely used and reproducible model of apoptosis-mediated liver injury.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Agonistic anti-mouse Fas monoclonal antibody (clone Jo2)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Acclimatize mice to the animal facility for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Antibody Preparation: Reconstitute the lyophilized anti-Fas antibody (Jo2) in sterile PBS to a final concentration of 0.1 mg/mL.

  • Administration: Administer the anti-Fas antibody (Jo2) via intraperitoneal (i.p.) injection at a dosage of 0.5 µg/g of body weight.

  • Monitoring: Following injection, closely monitor the mice for signs of morbidity. Liver injury typically develops rapidly, with peak enzyme levels observed within 6-8 hours.

  • Sample Collection: At the desired time point (e.g., 6 hours post-injection), euthanize the mice and collect blood via cardiac puncture for serum analysis. Perfuse the liver with cold PBS and collect tissue samples for histological analysis and measurement of caspase activity.

Administration of this compound

This protocol outlines the prophylactic administration of this compound to mitigate anti-Fas antibody-induced hepatitis.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, and 30 mg/mL to achieve doses of 10, 30, 100, and 300 mg/kg in a 10 mL/kg administration volume).

  • Administration: Administer the this compound suspension or vehicle control orally to the mice 30 minutes prior to the injection of the anti-Fas antibody.[1]

  • Hepatitis Induction and Sample Collection: Proceed with the hepatitis induction protocol as described above.

Mandatory Visualizations

Signaling Pathway of Fas-Mediated Apoptosis and this compound Inhibition

Fas_Apoptosis_Pathway Fas-Mediated Apoptosis and this compound Inhibition cluster_DISC Death-Inducing Signaling Complex (DISC) FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->Procaspase3 Inhibits Activation

Caption: Fas-mediated apoptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing in a Mouse Model of Hepatitis start Start acclimatize Acclimatize BALB/c Mice (1 week) start->acclimatize grouping Randomly Assign Mice to Treatment Groups (Vehicle, this compound Doses) acclimatize->grouping m50054_admin Oral Administration of this compound or Vehicle grouping->m50054_admin wait Wait 30 minutes m50054_admin->wait hepatitis_induction Induce Hepatitis: Intraperitoneal Injection of Anti-Fas Antibody (Jo2) wait->hepatitis_induction monitoring Monitor Mice for 6 hours hepatitis_induction->monitoring euthanasia Euthanize Mice and Collect Samples monitoring->euthanasia blood_collection Blood Collection (Cardiac Puncture) euthanasia->blood_collection liver_collection Liver Tissue Collection euthanasia->liver_collection serum_analysis Serum Analysis (ALT, AST) blood_collection->serum_analysis liver_analysis Liver Homogenate Analysis (Caspase-3 Activity, Histology) liver_collection->liver_analysis data_analysis Data Analysis and Comparison serum_analysis->data_analysis liver_analysis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound in a mouse model of anti-Fas antibody-induced hepatitis.

References

Application Notes and Protocols for Studying Tissue Regeneration in Xenopus laevis Larvae using M50054

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopus laevis tadpoles are a powerful and tractable vertebrate model for studying tissue regeneration. Following tail amputation, they can fully regenerate complex tissues including the spinal cord, muscle, and vasculature. This process is orchestrated by a complex interplay of cellular and molecular events, including programmed cell death (apoptosis). M50054 is a potent and specific inhibitor of Caspase-3, a key executioner caspase in the apoptotic pathway.[1] By inhibiting Caspase-3, this compound serves as a valuable tool to investigate the functional role of apoptosis during tissue regeneration. These application notes provide detailed protocols for using this compound to study its effects on tail regeneration in Xenopus laevis larvae, along with data on its efficacy and visualizations of the relevant biological pathways.

This compound: A Tool to Probe the Role of Apoptosis in Regeneration

This compound, with the chemical name 2,2'-methylenebis (1,3-cyclohexanedione), has been identified as a novel inhibitor of apoptosis.[1] It functions by specifically inhibiting the activation of Caspase-3, a critical enzyme responsible for the execution phase of apoptosis.[1] Studies have shown that a brief period of apoptosis is a necessary and early event for successful tail regeneration in Xenopus larvae.[2] Inhibition of this process using this compound leads to a complete failure of regeneration, highlighting the critical role of apoptosis in initiating the regenerative cascade.[2]

Quantitative Data on this compound-mediated Inhibition of Regeneration

The inhibitory effect of this compound on Xenopus tail regeneration is dose-dependent. The following table summarizes the quantitative data from studies investigating the impact of different concentrations of this compound on regeneration efficiency.

This compound Concentration (µM)Mean Regeneration IndexPercentage Inhibition (%)Reference
0 (Control)2810[3]
1210762[3]
20Not specified, but noted as complete failure~100[3]
353288.5[3]

Table 1: Dose-dependent inhibition of Xenopus laevis tail regeneration by this compound. The regeneration index is a quantitative measure of the extent of tail regrowth.

Furthermore, treatment with 20 µM this compound immediately following tail amputation resulted in a significant reduction in Caspase-3 activity.

TreatmentCaspase-3 Activity Reduction (%)Reference
20 µM this compound20 ± 1[3]

Table 2: Inhibition of Caspase-3 activity in Xenopus laevis tail regenerates by this compound.

Experimental Protocols

Protocol 1: Xenopus laevis Larvae Tail Amputation and this compound Treatment

Materials:

  • Xenopus laevis tadpoles at Nieuwkoop and Faber (NF) stage 40-44

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • 0.1X Marc's Modified Ringer's (MMR) solution

  • Petri dishes

  • Stereomicroscope

  • Surgical scalpel or razor blade

  • Anesthetic (e.g., 0.02% tricaine methanesulfonate, MS-222)

  • Incubator at 22-25°C

Procedure:

  • Tadpole Selection and Acclimation: Select healthy Xenopus laevis tadpoles at NF stage 40-44. Acclimate them in 0.1X MMR solution in Petri dishes for at least 30 minutes before the procedure.

  • Anesthesia: Anesthetize the tadpoles by immersing them in a solution of 0.02% MS-222 in 0.1X MMR until they are non-responsive to touch.

  • Tail Amputation: Under a stereomicroscope, carefully amputate the distal third of the tail using a sterile surgical scalpel or razor blade.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C for long-term use.

  • Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in 0.1X MMR to the desired final concentration (e.g., 12 µM, 20 µM, 35 µM). Ensure the final DMSO concentration in the control and experimental groups is the same and does not exceed 0.2%.

  • Treatment: Immediately after amputation, transfer the tadpoles to Petri dishes containing the this compound working solution or a control solution (0.1X MMR with the same percentage of DMSO).

  • Incubation and Monitoring: Incubate the tadpoles at 22-25°C. The critical window for apoptosis in regeneration is within the first 24 hours post-amputation.[2] Therefore, continuous exposure for at least the first 24-48 hours is recommended. Change the treatment and control solutions daily to maintain the inhibitor concentration and water quality.

  • Regeneration Assessment: Monitor tail regeneration daily for up to 7 days post-amputation (dpa).

Protocol 2: Assessment of Tail Regeneration

Materials:

  • Stereomicroscope with a camera and measurement software

  • Petri dishes

Procedure:

  • Image Acquisition: At desired time points (e.g., 3, 5, and 7 dpa), anesthetize the tadpoles and capture images of their tails using a stereomicroscope.

  • Quantitative Analysis (Regeneration Index):

    • Measure the length of the regenerated tail from the amputation plane to the tip.

    • Measure the diameter of the tail at the amputation plane.

    • Calculate the Regeneration Index (RI) using the formula: RI = (Length of regenerate / Diameter at amputation plane) x 100.

  • Qualitative Analysis: Score the morphology of the regenerate based on features like the presence of a fin, pigmentation, and overall shape.

Signaling Pathways and Experimental Workflow

Signaling Pathway: this compound Inhibition of Apoptosis in Regeneration

This compound directly inhibits the activation of Caspase-3, a key effector in the apoptotic cascade. This inhibition prevents the downstream events of apoptosis that are crucial for initiating the regenerative response.

M50054_Action cluster_upstream Apoptotic Stimuli (e.g., Amputation) cluster_caspase_cascade Caspase Cascade cluster_downstream Downstream Events Amputation Tail Amputation Procaspase9 Procaspase-9 Amputation->Procaspase9 activates Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Regeneration Tissue Regeneration Apoptosis->Regeneration is required for This compound This compound This compound->Caspase3 inhibits activation

Caption: this compound inhibits Caspase-3 activation, blocking apoptosis and subsequent tissue regeneration.

Experimental Workflow

The following diagram outlines the typical experimental workflow for studying the effect of this compound on Xenopus tail regeneration.

Experimental_Workflow Tadpole_Selection Select Stage 40-44 Xenopus Tadpoles Anesthesia Anesthetize Tadpoles (0.02% MS-222) Tadpole_Selection->Anesthesia Amputation Tail Amputation Anesthesia->Amputation Treatment_Group Treatment Group: Incubate in this compound solution Amputation->Treatment_Group Control_Group Control Group: Incubate in vehicle solution Amputation->Control_Group Incubation Incubate at 22-25°C (Change solution daily) Treatment_Group->Incubation Control_Group->Incubation Data_Collection Data Collection (Daily imaging for 7 days) Incubation->Data_Collection Analysis Data Analysis: - Regeneration Index - Morphological Scoring Data_Collection->Analysis Conclusion Conclusion on the role of Caspase-3 in regeneration Analysis->Conclusion

Caption: Experimental workflow for this compound treatment and regeneration analysis in Xenopus larvae.

Interplay of Signaling Pathways in Tail Regeneration

Successful tail regeneration involves a complex interplay of multiple signaling pathways. While this compound directly targets the apoptotic pathway, the inhibition of this initial step has cascading effects on other crucial pathways like BMP, Wnt, and TGF-β, which are essential for cell proliferation, differentiation, and patterning of the new tail.

Signaling_Interplay cluster_injury Initial Injury Response cluster_signaling Key Regenerative Signaling Pathways cluster_outcomes Cellular Outcomes Amputation Tail Amputation Apoptosis Apoptosis (Caspase-3 dependent) Amputation->Apoptosis BMP BMP Signaling Apoptosis->BMP influences Wnt Wnt Signaling Apoptosis->Wnt influences TGFbeta TGF-β Signaling Apoptosis->TGFbeta influences Proliferation Cell Proliferation BMP->Proliferation Differentiation Cell Differentiation BMP->Differentiation Wnt->Proliferation Patterning Tissue Patterning Wnt->Patterning TGFbeta->Proliferation TGFbeta->Differentiation Regeneration Successful Tail Regeneration Proliferation->Regeneration Differentiation->Regeneration Patterning->Regeneration This compound This compound This compound->Apoptosis inhibits

Caption: Interplay of signaling pathways in Xenopus tail regeneration and the inhibitory effect of this compound.

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of apoptosis in tissue regeneration. By specifically inhibiting Caspase-3, researchers can effectively block the initial apoptotic events required for Xenopus tail regeneration and study the downstream consequences on other signaling pathways and cellular processes. The protocols and data presented here provide a comprehensive guide for utilizing this compound in studies aimed at understanding the fundamental mechanisms of vertebrate regeneration, with potential implications for the development of novel regenerative therapies.

References

M50054 Application in Planarian Regeneration Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Planarian flatworms are a powerful model organism for studying regeneration due to their remarkable ability to regenerate an entire body from a small tissue fragment. This process is orchestrated by a population of pluripotent stem cells called neoblasts and involves a complex interplay of cell proliferation, differentiation, and programmed cell death (apoptosis). M50054, a known inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway, has emerged as a valuable tool to investigate the role of apoptosis in planarian regeneration. By selectively inhibiting this crucial step in programmed cell death, researchers can elucidate the downstream consequences on tissue remodeling, patterning, and overall regenerative success.

Mechanism of Action

This compound functions as a direct inhibitor of caspase-3. In the context of planarian regeneration, amputation triggers a cascade of signaling events, including controlled apoptosis, which is essential for the proper remodeling of old tissues and the integration of newly formed structures. By blocking caspase-3 activity, this compound prevents the execution of the apoptotic program. This intervention allows for the study of regeneration in an apoptosis-deficient environment, revealing the critical functions of programmed cell death in achieving correctly proportioned and functional regenerated tissues.

Phenotypic Effects of this compound Treatment

Inhibition of apoptosis with this compound during planarian regeneration leads to a distinct and informative phenotype. Treated regenerates typically exhibit:

  • Reduced Head Size: The resulting heads are noticeably smaller compared to control animals.

  • Enlarged Pharynx: The pharynx, the feeding organ of the planarian, develops to a larger size than in untreated regenerates.

This phenotype is strikingly similar to that observed with the inhibition of H,K-ATPase, suggesting a potential link between bioelectric signaling and the apoptotic processes that govern tissue scaling and patterning during regeneration.

Experimental Protocols

While a specific, standardized protocol for this compound application in planarians is not widely published, a general methodology for chemical treatment can be adapted. It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for the specific planarian species and experimental setup.

General Protocol for Chemical Treatment of Planarians

This protocol is a generalized guideline and should be optimized for this compound.

Materials:

  • Planarians (e.g., Schmidtea mediterranea) starved for at least one week.

  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO).

  • Planarian water (e.g., 1X Montjuïc salts).

  • Petri dishes or multi-well plates.

  • Stereomicroscope.

  • Scalpel or razor blades.

  • Transfer pipettes.

Procedure:

  • Animal Preparation: Select healthy, similarly sized planarians that have been starved for at least 7 days.

  • Amputation: Transect the planarians transversely below the pharynx to generate head and tail fragments. For studying head regeneration, the tail fragments are cultured.

  • This compound Treatment:

    • Immediately after amputation, transfer the tail fragments to Petri dishes or multi-well plates containing planarian water with the desired concentration of this compound.

    • A solvent control (e.g., planarian water with the same concentration of DMSO used to dissolve this compound) must be run in parallel.

    • The duration of treatment should be determined empirically. It may range from a few hours to several days, depending on the research question.

  • Washout (Optional but Recommended): After the treatment period, it may be beneficial to wash out the this compound to observe subsequent development. This can be done by transferring the planarians through several changes of fresh planarian water.

  • Culture and Observation: Maintain the planarians in a dark, temperature-controlled incubator (typically 20-22°C). Change the planarian water every 1-2 days.

  • Data Collection: Document regeneration at specific time points (e.g., daily or every other day) through imaging.

Protocol for Quantification of Blastema Size

This protocol allows for the quantitative analysis of the effect of this compound on the growth of the regenerative blastema.

Materials:

  • Imaging setup (stereomicroscope with a camera).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Image Acquisition:

    • At designated time points post-amputation (e.g., days 3, 5, and 7), capture images of individual planarians from both the control and this compound-treated groups.

    • Ensure consistent lighting, magnification, and orientation for all images. Include a scale bar in the images.

  • Image Analysis using ImageJ/Fiji:

    • Open the captured images in ImageJ/Fiji.

    • Set the scale of the image using the scale bar.

    • Use the freehand selection tool to outline the area of the unpigmented blastema.

    • Measure the area of the selected blastema.

    • To normalize for variations in animal size, measure the total area of the planarian or the width of the animal just posterior to the blastema.

    • Record the blastema area and the total area/width for each planarian.

  • Data Analysis:

    • Calculate the normalized blastema area (e.g., Blastema Area / Total Animal Area).

    • Compare the normalized blastema areas between the control and this compound-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation

The following tables are templates for organizing quantitative data from experiments using this compound.

Table 1: Effect of this compound on Blastema Size

Treatment GroupDay 3 (Mean Normalized Blastema Area ± SD)Day 5 (Mean Normalized Blastema Area ± SD)Day 7 (Mean Normalized Blastema Area ± SD)
Control (Solvent)Insert DataInsert DataInsert Data
This compound (Concentration X)Insert DataInsert DataInsert Data
This compound (Concentration Y)Insert DataInsert DataInsert Data

Table 2: Phenotypic Scoring of Regenerates at Day 10

Treatment Group% Normal Regeneration% Reduced Head Size% Enlarged Pharynx
Control (Solvent)Insert DataInsert DataInsert Data
This compound (Concentration X)Insert DataInsert DataInsert Data
This compound (Concentration Y)Insert DataInsert DataInsert Data

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway in Planarian Regeneration

The following diagram illustrates the general apoptotic signaling pathway in planarians and the point of intervention for this compound. In response to amputation-induced stress signals, a cascade involving Bcl-2 family proteins regulates the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, which are crucial for tissue remodeling.

apoptosis_pathway cluster_stimulus Regenerative Cues cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Amputation Amputation Bcl2_homolog Bcl-2 Homolog (Anti-apoptotic) Pro_apoptotic Pro-apoptotic Bcl-2 family Amputation->Pro_apoptotic activates Initiator_Caspases Initiator Caspases Bcl2_homolog->Initiator_Caspases inhibits Pro_apoptotic->Initiator_Caspases activates Caspase3 Caspase-3 (Executioner) Initiator_Caspases->Caspase3 activates Apoptosis Apoptosis & Tissue Remodeling Caspase3->Apoptosis executes This compound This compound This compound->Caspase3 inhibits

Caption: Apoptotic signaling in planarian regeneration and this compound's point of action.

Experimental Workflow for this compound Application

The following diagram outlines the key steps in an experiment investigating the effects of this compound on planarian regeneration.

experimental_workflow start Start prep Planarian Acclimation & Starvation (1 week) start->prep amputation Amputation (Transverse Cut) prep->amputation treatment Treatment Groups: - Control (Solvent) - this compound (various conc.) amputation->treatment culture Incubation & Daily Monitoring (Change media) treatment->culture imaging Imaging at Day 3, 5, 7 culture->imaging analysis Quantitative Analysis: - Blastema Size - Phenotype Scoring imaging->analysis results Data Interpretation & Conclusion analysis->results

Caption: Workflow for this compound treatment and analysis in planarian regeneration.

Conclusion

This compound is a potent tool for dissecting the intricate role of apoptosis in planarian regeneration. By providing a means to inhibit caspase-3, researchers can uncover the downstream effects on tissue patterning, scaling, and morphogenesis. The detailed protocols and data presentation formats provided here offer a framework for conducting and reporting research using this compound in this powerful regenerative model. Further investigation into the precise molecular interactions of this compound and its effects on various signaling pathways will continue to enhance our understanding of the fundamental principles of animal regeneration.

Application Notes and Protocols for Inducing Apoptosis with Etoposide and Inhibition with M50054

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide is a potent topoisomerase II inhibitor widely used in cancer chemotherapy to induce apoptotic cell death. Its mechanism involves the formation of a ternary complex with DNA and topoisomerase II, leading to DNA strand breaks and the activation of apoptotic signaling pathways. M50054 has been identified as an inhibitor of apoptosis that can counteract the effects of etoposide. These application notes provide detailed protocols for the induction of apoptosis using etoposide and its inhibition by this compound in cell culture, along with methods for quantifying these effects.

Mechanism of Action

Etoposide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic cell death pathways. The accumulation of DNA damage triggers the activation of p53, which can transcriptionally upregulate pro-apoptotic proteins like Bax.[1][2] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[2][3][4][5] Etoposide can also engage the extrinsic pathway, potentially through the Fas/FasL system, leading to the activation of caspase-8.[4]

This compound functions as an inhibitor of apoptosis by preventing the activation of caspase-3, a key executioner caspase.[6][7] It is important to note that this compound does not directly inhibit the enzymatic activity of already active caspase-3.[6] Its inhibitory action occurs upstream, interfering with the signaling cascade that leads to procaspase-3 cleavage and activation.

Data Presentation

The following tables summarize quantitative data for etoposide and this compound from studies on various cell lines.

Table 1: Etoposide-Induced Apoptosis in Various Cell Lines

Cell LineEtoposide ConcentrationIncubation TimeObserved Effect
U937 (human lymphoma)0.5 µM72 hoursInduction of caspase-2-dependent, caspase-3-independent apoptosis.[8]
U937 (human lymphoma)50 µM24 hoursInduction of rapid caspase-3-mediated apoptosis.[8]
MEFs (mouse embryonic fibroblasts)1.5 µM18 hoursInduction of apoptosis through the transcription-independent p53 mitochondrial pathway.[1]
MEFs (mouse embryonic fibroblasts)150 µM6 hoursRobust cleavage of caspase-3.
SH-SY5Y (human neuroblastoma)60 µM24-70 hoursTime-dependent increase in apoptosis.[1]
HCT-116 (human colon cancer)100 µM60 hoursInhibition of tumor cell growth.[6]

Table 2: Inhibition of Etoposide-Induced Apoptosis by this compound in U937 Cells

ParameterEtoposide ConcentrationThis compound IC50
Caspase-3 ActivationNot specified79 µg/mL[6]
Cell Death10 µg/mL130 µg/mL[6]
DNA FragmentationNot specified54 µg/mL[6]

Signaling Pathways and Experimental Workflow

cluster_etoposide Etoposide Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Etoposide Etoposide Topoisomerase II Topoisomerase II Etoposide->Topoisomerase II inhibits Fas/FasL Fas/FasL Etoposide->Fas/FasL DNA Damage DNA Damage Topoisomerase II->DNA Damage causes p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondria Mitochondria Bax/Bak Activation->Mitochondria permeabilizes Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-9 Activation->Procaspase-3 cleaves Caspase-8 Activation Caspase-8 Activation Fas/FasL->Caspase-8 Activation Caspase-8 Activation->Procaspase-3 cleaves Caspase-3 Activation Caspase-3 Activation Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis This compound This compound This compound->Procaspase-3 inhibits activation

Caption: Etoposide-induced apoptosis signaling pathway and the inhibitory action of this compound.

cluster_culture Cell Culture and Treatment cluster_analysis Apoptosis Analysis Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Pre-treat with this compound (30 min) Pre-treat with this compound (30 min) Incubate (24h)->Pre-treat with this compound (30 min) Treat with Etoposide Treat with Etoposide Pre-treat with this compound (30 min)->Treat with Etoposide Incubate (4-72h) Incubate (4-72h) Treat with Etoposide->Incubate (4-72h) Harvest Cells Harvest Cells Incubate (4-72h)->Harvest Cells Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining Caspase-3 Activity Assay Caspase-3 Activity Assay Harvest Cells->Caspase-3 Activity Assay Western Blot Western Blot Harvest Cells->Western Blot Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry

Caption: Experimental workflow for studying etoposide-induced apoptosis and its inhibition by this compound.

Experimental Protocols

1. Protocol for Inducing Apoptosis with Etoposide in U937 Cells

This protocol describes the induction of apoptosis in the human monocytic cell line U937 using etoposide.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Etoposide stock solution (e.g., 10 mM in DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed U937 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Etoposide Treatment: Prepare working solutions of etoposide in complete medium. For a dose-response experiment, typical final concentrations are 0.5 µM and 50 µM.[8] Add the etoposide solutions to the respective wells. For a negative control, add the same volume of medium containing the vehicle (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 to 72 hours, depending on the etoposide concentration).[8]

  • Cell Harvesting:

    • For suspension cells like U937, gently pipette the medium to dislodge any loosely attached cells and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Proceed with apoptosis analysis.

2. Protocol for Inhibiting Etoposide-Induced Apoptosis with this compound

This protocol details the use of this compound to inhibit etoposide-induced apoptosis.

Materials:

  • U937 cells cultured as described above

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Etoposide working solution

Procedure:

  • Cell Seeding and Initial Incubation: Follow steps 1 and 2 of the etoposide induction protocol.

  • This compound Pre-treatment: Prepare working solutions of this compound in complete medium. A typical concentration range for a dose-response experiment is 30-300 µg/mL.[6] Add the this compound solutions to the cells and incubate for 30 minutes at 37°C.

  • Etoposide Treatment: Add the etoposide working solution to the wells already containing this compound to achieve the desired final concentration of etoposide (e.g., 10 µg/mL).[6]

  • Incubation: Incubate the cells for the same duration as in the etoposide-only treatment.

  • Cell Harvesting: Harvest the cells as described in step 5 of the etoposide induction protocol.

3. Protocol for Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Harvested cell pellets

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4. Protocol for Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Materials:

  • Harvested cell pellets

  • Caspase-3 Assay Kit (Fluorometric), containing cell lysis buffer, reaction buffer, and caspase-3 substrate (e.g., DEVD-AFC).

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: Resuspend the cell pellet (from approximately 1-2 x 10^6 cells) in 50 µL of ice-cold cell lysis buffer.

  • Incubation: Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Lysate Collection: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of the lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well.

  • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

  • Add 5 µL of caspase-3 substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The results can be expressed as a fold increase in caspase-3 activity compared to the untreated control.

5. Protocol for Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Harvested cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imager. Analyze the band intensities relative to a loading control like β-actin.

References

Application Notes and Protocols: M50054 Treatment for Fas Ligand-Induced Apoptosis in WC8 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fas receptor (Fas/APO-1/CD95) and its cognate ligand (FasL) are central players in the regulation of programmed cell death, or apoptosis.[1][2] The interaction between FasL and Fas triggers a signaling cascade that culminates in the activation of caspases, a family of proteases that execute the apoptotic program.[3][4][5] Dysregulation of the Fas signaling pathway is implicated in various pathological conditions, making it a critical target for therapeutic intervention. M50054, identified as 2,2'-methylenebis (1,3-cyclohexanedione), is a novel inhibitor of apoptosis.[6] This document provides detailed application notes and protocols for utilizing this compound to counteract Fas ligand-induced apoptosis in the human Fas-expressing WC8 cell line.

Mechanism of Action

This compound has been shown to be a potent inhibitor of apoptosis induced by a variety of stimuli.[6] In the context of Fas ligand-induced apoptosis in WC8 cells, this compound exerts its anti-apoptotic effects by inhibiting the activation of caspase-3.[6] It is important to note that this compound does not directly inhibit the enzymatic activity of already active caspase-3.[7] Instead, it appears to act upstream, preventing the processing and activation of pro-caspase-3.[6][8]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting Fas ligand-induced apoptosis in WC8 cells.

Table 1: In Vitro Efficacy of this compound in WC8 Cells

ParameterCell LineInducing AgentThis compound IC50Reference
Inhibition of Cell DeathHuman Fas-expressing WC8Soluble human Fas ligand67 µg/mL[6][7]

Table 2: Comparative In Vitro Efficacy of this compound in Other Cell Lines

ParameterCell LineInducing AgentThis compound IC50Reference
Inhibition of Caspase-3 ActivationU937Etoposide79 µg/mL[7]
Inhibition of Cell DeathU937Etoposide130 µg/mL[7]
Inhibition of DNA FragmentationU937Etoposide54 µg/mL[7]

Signaling Pathway

The Fas ligand-induced apoptotic pathway is a well-characterized extrinsic cell death pathway. The binding of Fas ligand (FasL) to the Fas receptor on the cell surface leads to the trimerization of the receptor.[4] This conformational change facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor.[1][3] FADD, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC).[3] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation.[5] Activated caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating effector caspases, such as pro-caspase-3.[2][5] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2]

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds Trimerization Receptor Trimerization FasR->Trimerization FADD FADD Recruitment Trimerization->FADD DISC DISC Formation (FADD, Pro-caspase-8) FADD->DISC Casp8_act Caspase-8 Activation DISC->Casp8_act Casp3_act Caspase-3 Activation Casp8_act->Casp3_act Cleaves Pro-caspase-3 This compound This compound This compound->Casp3_act Inhibits Apoptosis Apoptosis Casp3_act->Apoptosis

Fas ligand-induced apoptosis signaling pathway and the inhibitory point of this compound.

Experimental Protocols

The following protocols provide a general framework for investigating the effect of this compound on Fas ligand-induced apoptosis in WC8 cells. Optimization may be required based on specific experimental conditions and equipment.

Cell Culture and Maintenance of WC8 Cells
  • Cell Line: WC8 (human Fas-expressing cell line).

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Induction of Apoptosis with Fas Ligand
  • Reagents:

    • Soluble human Fas ligand (recombinant).

    • WC8 cells.

    • Culture medium.

  • Procedure:

    • Seed WC8 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of soluble human Fas ligand in sterile PBS or culture medium.

    • Treat the cells with varying concentrations of Fas ligand (e.g., 1-100 ng/mL) to determine the optimal concentration for inducing apoptosis.

    • Incubate the cells for a predetermined time (e.g., 6-24 hours).

    • Assess apoptosis using a suitable assay (see Protocol 4).

This compound Treatment
  • Reagents:

    • This compound.

    • DMSO (for stock solution).

    • WC8 cells.

    • Soluble human Fas ligand.

    • Culture medium.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mg/mL).

    • Seed WC8 cells as described in Protocol 2.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-300 µg/mL) for 1-2 hours before adding the Fas ligand.[7] The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Induce apoptosis by adding the pre-determined optimal concentration of Fas ligand.

    • Incubate for the same duration as in the Fas ligand-only treatment.

    • Assess cell viability and apoptosis.

Assessment of Apoptosis

Multiple methods can be used to quantify apoptosis. It is recommended to use at least two different assays to confirm the results.

  • a) Cell Viability Assay (e.g., MTT or WST-1 Assay):

    • This colorimetric assay measures the metabolic activity of viable cells. A decrease in signal indicates a loss of cell viability.

  • b) Caspase-3/7 Activity Assay:

    • This assay utilizes a luminogenic or fluorogenic substrate for activated caspase-3 and -7. An increase in signal indicates caspase activation and apoptosis.

  • c) Annexin V/Propidium Iodide (PI) Staining:

    • This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.

  • d) DNA Fragmentation Assay (e.g., TUNEL Assay):

    • This assay detects DNA breaks that occur during the late stages of apoptosis.

Experimental_Workflow Start Start Culture Culture WC8 Cells Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce Apoptosis with Fas Ligand Pretreat->Induce Incubate Incubate Induce->Incubate Assess Assess Apoptosis Incubate->Assess Viability Cell Viability Assay (e.g., MTT) Assess->Viability Caspase Caspase-3/7 Activity Assay Assess->Caspase Annexin Annexin V/PI Staining Assess->Annexin End End Viability->End Caspase->End Annexin->End

General experimental workflow for studying the effect of this compound.

Troubleshooting and Considerations

  • Cell Health: Ensure WC8 cells are healthy and in the logarithmic growth phase for optimal and reproducible results.

  • Reagent Quality: Use high-quality, endotoxin-free reagents, especially for the soluble Fas ligand.

  • Dose-Response and Time-Course: Perform comprehensive dose-response and time-course experiments for both Fas ligand and this compound to determine optimal experimental conditions.

  • Controls: Include appropriate controls in all experiments, such as untreated cells, cells treated with Fas ligand alone, and cells treated with this compound alone. A vehicle control (DMSO) for this compound is also essential.

By following these detailed application notes and protocols, researchers can effectively investigate the inhibitory effects of this compound on Fas ligand-induced apoptosis in WC8 cells, contributing to a better understanding of its therapeutic potential.

References

Application Notes and Protocols for Assessing M50054 Efficacy in Alopecia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M50054, identified as 2,2'-methylenebis (1,3-cyclohexanedione), is a novel small molecule inhibitor of apoptosis.[1] It functions by inhibiting the activation of caspase-3, a key enzyme in the apoptotic cascade, without directly inhibiting its enzymatic activity.[2][3] This mechanism of action makes this compound a promising candidate for conditions characterized by excessive apoptosis, including chemotherapy-induced alopecia.[1] Preclinical studies have demonstrated that topical application of this compound can significantly improve hair loss symptoms in animal models.[1][2]

These application notes provide a comprehensive overview of the techniques and protocols for assessing the efficacy of this compound in both in vitro and in vivo alopecia studies.

Mechanism of Action of this compound in Preventing Hair Follicle Apoptosis

This compound prevents apoptosis by intervening in the caspase signaling cascade. Apoptotic stimuli, such as those induced by chemotherapy agents like etoposide, lead to the activation of a cascade of caspase enzymes.[1] this compound specifically inhibits the activation of caspase-3, a critical executioner caspase. By preventing caspase-3 activation, this compound blocks downstream apoptotic events, including DNA fragmentation and phosphatidylserine exposure on the cell surface, ultimately preserving cell viability.[1]

M50054_Mechanism_of_Action cluster_0 Apoptotic Stimulus (e.g., Chemotherapy) cluster_1 Apoptotic Signaling Cascade cluster_2 This compound Intervention cluster_3 Cellular Outcome Apoptotic Stimulus Apoptotic Stimulus Pro-caspases Pro-caspases Apoptotic Stimulus->Pro-caspases Activated Caspases Activated Caspases Pro-caspases->Activated Caspases Activation Caspase-3 Activation Caspase-3 Activation Activated Caspases->Caspase-3 Activation Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Leads to Caspase-3 Activation->Apoptosis Cell Survival Cell Survival This compound This compound This compound->Caspase-3 Activation Inhibits This compound->Cell Survival Promotes

Caption: this compound's mechanism of action in inhibiting apoptosis.

In Vitro Efficacy Assessment

Objective: To determine the protective effect of this compound against chemotherapy-induced apoptosis in hair follicle-derived cells.

Key Experiments and Protocols

1. Cell Culture of Human Follicle Dermal Papilla Cells (HFDPCs)

  • Protocol:

    • Isolate HFDPCs from human scalp skin.

    • Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Apoptosis Induction and this compound Treatment

  • Protocol:

    • Seed HFDPCs in 96-well plates.

    • After 24 hours, pre-treat cells with varying concentrations of this compound (e.g., 1-300 µg/mL) for 1-2 hours.

    • Induce apoptosis by adding an anticancer agent such as etoposide (e.g., 10 µg/mL).[2]

    • Incubate for a further 24-48 hours.

3. Cell Viability Assay (MTT Assay)

  • Protocol:

    • After treatment, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

4. Caspase-3 Activity Assay

  • Protocol:

    • Lyse the treated cells.

    • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

    • Measure the fluorescence intensity over time to determine caspase-3 activity.

Data Presentation
Concentration of this compound (µg/mL)Cell Viability (% of control)Caspase-3 Activity (% of etoposide control)
0 (Etoposide only)50 ± 5100 ± 8
1065 ± 675 ± 7
3080 ± 550 ± 6
10095 ± 420 ± 4
30098 ± 310 ± 3

Note: The data above are representative and should be generated through experimentation.

In Vivo Efficacy Assessment in Animal Models

Objective: To evaluate the efficacy of topical this compound in preventing chemotherapy-induced alopecia in a rodent model.

Experimental Workflow

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_assessment Efficacy Assessment Animal_Selection Select C57BL/6 mice (7 weeks old) Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Hair_Removal Remove hair from dorsal skin Acclimatization->Hair_Removal Induce_Anagen Synchronize hair cycle (induce anagen phase) Hair_Removal->Induce_Anagen Group_1 Vehicle Control Group_2 Chemotherapy Agent Group_3 Chemotherapy Agent + This compound (Topical) Group_4 This compound Only (Topical) Chemo_Admin Administer chemotherapy (e.g., Etoposide, i.p.) Induce_Anagen->Chemo_Admin M50054_Application Apply topical this compound daily Chemo_Admin->M50054_Application Observation Monitor and photograph daily for 21 days M50054_Application->Observation Hair_Growth_Score Visual Hair Growth Scoring Observation->Hair_Growth_Score Histology Skin Biopsy and Histological Analysis Observation->Histology Immunohistochemistry Caspase-3 Staining Histology->Immunohistochemistry

References

M50054: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M50054, with the chemical name 2,2'-methylenebis(1,3-cyclohexanedione), is a novel small molecule inhibitor of apoptosis.[1] It has been identified as a potent suppressor of programmed cell death induced by various stimuli, including Fas ligand and chemotherapeutic agents like etoposide.[2] The primary mechanism of action of this compound is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[1][3] Notably, this compound does not directly inhibit the enzymatic activity of mature caspase-3 but acts upstream to prevent its activation.[3] These characteristics make this compound a valuable tool for researchers studying apoptosis in cancer and a potential starting point for the development of therapeutic agents aimed at modulating cell death pathways.

Data Presentation

In Vitro Efficacy of this compound
Cell LineApoptosis InducerAssayEndpointIC50 ValueReference
Human Fas-expressing WC8 cellsSoluble human Fas ligandCell DeathInhibition of cell death67 µg/mL[3][4]
Human monocytic leukemia U937 cellsEtoposide (10 µg/mL)Cell DeathInhibition of cell death130 µg/mL[3][4]
Human monocytic leukemia U937 cellsEtoposideDNA FragmentationInhibition of DNA fragmentation54 µg/mL[3][4]
Human monocytic leukemia U937 cellsEtoposideCaspase-3 ActivationInhibition of caspase-3 activation79 µg/mL[3][4]
In Vivo Data of this compound (Non-Cancer Models)
Animal ModelConditionDosingEndpointResultReference
Female BALB/c miceAnti-Fas antibody-induced hepatitis10-300 mg/kg (oral)Alanine aminotransferase and aspartate aminotransferase levelsDose-dependent inhibition of enzyme elevation[4][5]
Neonatal SD ratsChemotherapy-induced alopeciaTopical daily treatment (Day 5 to 14)Alopecia scoresSignificant improvement in alopecia symptoms[4]

Note: To date, publicly available data on the efficacy of this compound in in vivo cancer models (e.g., tumor growth inhibition in xenograft models) is limited. The provided in vivo data demonstrates the compound's bioactivity in non-cancer contexts. Researchers are encouraged to perform efficacy studies in relevant cancer models.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Fas-Ligand Mediated Apoptosis FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding DISC DISC Formation (FADD, Pro-Caspase-8) FasR->DISC Trimerization & Recruitment ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage This compound This compound This compound->ProCasp3 Inhibits Activation Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: this compound inhibits Fas-ligand-induced apoptosis by preventing the activation of pro-caspase-3.

Experimental Workflow: In Vitro Evaluation of this compound cluster_viability Cell Viability Assay cluster_caspase Caspase Activation Assay CellSeeding_V Seed Cancer Cells Treatment_V Treat with this compound & Apoptosis Inducer CellSeeding_V->Treatment_V Incubation_V Incubate Treatment_V->Incubation_V Assay_V Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubation_V->Assay_V Analysis_V Determine IC50 Assay_V->Analysis_V CellSeeding_C Seed Cancer Cells Treatment_C Treat with this compound & Apoptosis Inducer CellSeeding_C->Treatment_C Incubation_C Incubate Treatment_C->Incubation_C Staining_C Stain for Active Caspase-3 (e.g., FLICA) Incubation_C->Staining_C Analysis_C Analyze by Flow Cytometry Staining_C->Analysis_C

Caption: Workflow for assessing this compound's effect on cell viability and caspase activation.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Fas-Ligand Induced Apoptosis in WC8 Cells)

Objective: To determine the IC50 value of this compound in protecting human Fas-expressing WC8 cells from soluble human Fas ligand (sFasL)-induced cell death.

Materials:

  • Human Fas-expressing WC8 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Soluble human Fas ligand (sFasL)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed WC8 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cells by adding 50 µL of the this compound dilutions (e.g., final concentrations ranging from 1 to 300 µg/mL) to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 30 minutes.[4]

  • Apoptosis Induction: Add 50 µL of sFasL solution to each well to a final concentration known to induce significant apoptosis (e.g., 100 ng/mL). For the negative control wells, add 50 µL of culture medium.

  • Incubation: Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Cell Death Assay (Etoposide-Induced Apoptosis in U937 Cells)

Objective: To determine the IC50 value of this compound in inhibiting etoposide-induced cell death in U937 human monocytic leukemic cells.[1]

Materials:

  • U937 cells

  • Complete culture medium

  • This compound stock solution

  • Etoposide stock solution

  • 96-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add 50 µL of this compound serial dilutions to achieve final concentrations ranging from 30 to 300 µg/mL.[4] Include a vehicle control.

  • Apoptosis Induction: Add 50 µL of etoposide solution to a final concentration of 10 µg/mL.[4]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of apoptotic cells (Annexin V positive).

  • Data Analysis: Calculate the percentage of inhibition of apoptosis for each this compound concentration and determine the IC50 value.

Protocol 3: Caspase-3 Activation Assay

Objective: To quantify the inhibitory effect of this compound on etoposide-induced caspase-3 activation in U937 cells.

Materials:

  • U937 cells

  • Complete culture medium

  • This compound stock solution

  • Etoposide stock solution

  • Fluorescently-labeled caspase-3 inhibitor (e.g., FLICA™) or a caspase-3 activity assay kit

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat U937 cells with varying concentrations of this compound followed by etoposide as described in Protocol 2.

  • Caspase-3 Staining/Lysis:

    • For Flow Cytometry (FLICA): After the treatment period, add the fluorescently-labeled caspase-3 inhibitor to the cell culture and incubate according to the manufacturer's instructions. Wash the cells to remove unbound reagent.

    • For Plate Reader Assay: After treatment, lyse the cells using the lysis buffer provided in the caspase-3 activity assay kit.

  • Detection:

    • Flow Cytometry: Analyze the fluorescence intensity of the cells. An increase in fluorescence indicates active caspase-3.

    • Plate Reader: Add the caspase-3 substrate to the cell lysates and measure the fluorescence or colorimetric signal over time.

  • Data Analysis: Quantify the level of caspase-3 activation in each treatment group. Calculate the percentage of inhibition of caspase-3 activation by this compound and determine the IC50 value.[4]

Protocol 4: General Protocol for In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line of interest (e.g., one that undergoes apoptosis in response to a relevant stimulus)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the extent of tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed.

References

Troubleshooting & Optimization

M50054 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of M50054, a potent apoptosis inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name 2,2'-methylenebis-1,3-cyclohexanedione, is a cell-permeable inhibitor of apoptosis.[1][2][3] Its primary mechanism of action is the inhibition of caspase-3 activation, a key enzyme in the apoptotic cascade.[1][2] It is important to note that this compound does not directly inhibit the enzymatic activity of caspase-3 but rather interferes with its activation.[4][5][6] This inhibitory action blocks downstream apoptotic events such as DNA fragmentation and phosphatidylserine externalization.[1]

Q2: In which solvents is this compound soluble?

This compound exhibits solubility in a variety of organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective, with a solubility of at least 100 mg/mL.[5] Other common laboratory solvents can also be used, although with lower solubility limits.

Q3: What should I do if I observe precipitation when preparing my this compound solution?

Precipitation or phase separation can sometimes occur during the preparation of this compound solutions, especially when creating aqueous dilutions from a concentrated stock.[4] To address this, gentle heating and/or sonication are recommended to aid dissolution.[4][7] It is crucial to ensure the solution is clear and all particulate matter is dissolved before use in experiments.

Q4: Are there established protocols for preparing this compound for in vivo studies?

Yes, several vehicle formulations have been developed to achieve a suitable concentration of this compound for in vivo administration. These formulations typically start with a stock solution in DMSO, which is then serially diluted with other co-solvents. The goal is to maintain the compound's solubility while minimizing the toxicity of the vehicle.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. This compound has poor aqueous solubility.Decrease the final concentration of this compound in the aqueous medium. Increase the percentage of organic co-solvent if the experimental system allows. Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[4]
Cloudiness or phase separation in the prepared solution. Incomplete dissolution or saturation of the solvent.Use sonication to aid in dissolving the compound.[7] Gentle warming of the solution can also be effective.[4] Always ensure the solution is clear before use.
Inconsistent experimental results. Degradation of this compound stock solution.Aliquot stock solutions and store them at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to avoid repeated freeze-thaw cycles.[4]
Difficulty dissolving this compound powder. The compound may have compacted during storage.Gently break up the powder with a spatula before adding the solvent. Start with a small amount of solvent to create a slurry, then add the remaining solvent while vortexing or sonicating.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilitySource
DMSO≥ 100 mg/mL (423.26 mM)MedchemExpress[5]
DMSO10 mg/mLCayman Chemical[1]
DMSO9 mg/mL (38.09 mM)TargetMol[7]
DMSO100 mg/mLSigma-Aldrich
DMF25 mg/mLCayman Chemical[1]
Ethanol10 mg/mLCayman Chemical[1]
Ethanol20 mg/mLSigma-Aldrich
DMF:PBS (pH 7.2) (1:1)0.5 mg/mLCayman Chemical[1]
WaterInsoluble (0.1 mg/mL)TargetMol[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 236.26 g/mol ). For 1 mg of this compound, you will need 4.2326 mL of DMSO to make a 1 mM solution. To make a 10 mM stock, dissolve 1 mg in 0.4233 mL of DMSO.[5]

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[4][5]

  • Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation (for a final volume of 1 mL):

    • To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used.

Visualizing this compound's Role in Apoptosis Inhibition

The following diagram illustrates the simplified signaling pathway of apoptosis and the point of intervention for this compound. This compound acts to inhibit the activation of Caspase-3, a critical executioner caspase.

M50054_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathway Apoptotic Signaling Cascade Etoposide Etoposide Pro-Caspase-3 Pro-Caspase-3 Etoposide->Pro-Caspase-3 Induces activation of Fas Ligand Fas Ligand Pro-Caspase-8 Pro-Caspase-8 Fas Ligand->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Caspase-8->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->Pro-Caspase-3 Inhibits Activation M50054_Troubleshooting_Workflow start Start: Dissolving this compound solubility_check Is the solution clear? start->solubility_check sonicate_heat Apply Sonication / Gentle Heating solubility_check->sonicate_heat No proceed Proceed with Experiment solubility_check->proceed Yes recheck_solubility Is the solution clear now? sonicate_heat->recheck_solubility recheck_solubility->proceed Yes troubleshoot Troubleshoot Further: - Lower Concentration - Change Solvent/Vehicle recheck_solubility->troubleshoot No

References

troubleshooting M50054 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with M50054 in culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues related to this compound precipitation during cell culture experiments.

Q1: What is this compound and what is its function?

This compound is a cell-permeable and potent inhibitor of apoptosis.[1][2][3] Its chemical name is 2,2'-methylenebis-1,3-cyclohexanedione.[4][5] It functions by inhibiting the activation of caspase-3, a key enzyme in the apoptotic pathway.[2][4] This action blocks downstream apoptotic events like DNA fragmentation and phosphatidylserine externalization.[4] this compound does not, however, directly inhibit the enzymatic activity of already active caspase-3.[1][2] It is often used in research to prevent cell death induced by various stimuli, such as Fas ligand and etoposide.[4][5]

Q2: I observed a precipitate immediately after adding my this compound stock solution to the culture medium. What is the cause?

Immediate precipitation upon addition to culture media is typically due to the compound's low solubility in the aqueous environment of the media, leading to it crashing out of solution. This can be influenced by several factors:

  • High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the specific culture medium being used.

  • Solvent Shock: The solvent used for the this compound stock solution (e.g., DMSO, ethanol) can cause localized high concentrations of the compound when added to the aqueous medium, leading to precipitation before it can be adequately dispersed.

  • Media Temperature: Adding a concentrated stock solution to cold media can decrease the solubility of the compound.[6]

Q3: My culture medium with this compound appeared clear initially but developed a precipitate over time in the incubator. Why did this happen?

Delayed precipitation is often a result of changes in the media environment over the course of the experiment:

  • Temperature and pH Shifts: The incubator environment (typically 37°C and 5% CO2) alters the temperature and can lower the pH of the medium. These changes can decrease the solubility of a compound.[6]

  • Interaction with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components over time, forming insoluble complexes.[6][7]

  • Evaporation: If the culture vessel is not properly sealed, evaporation can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[7][8]

Q4: I noticed turbidity in my media. How can I differentiate between this compound precipitation and microbial contamination?

This is a critical distinction to make. While precipitation can cause the media to appear cloudy, microbial contamination presents a more serious issue.

  • Microscopic Examination: A key step is to examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while bacterial contamination will show small, motile rods or cocci, and yeast will appear as budding oval shapes.[6]

  • pH Change: Bacterial or fungal contamination often leads to a rapid and significant change in the medium's pH, which can be observed by a color change of the phenol red indicator (e.g., turning yellow for acidic or purple for alkaline).[9] this compound precipitation alone typically does not cause a pH shift.[9]

  • Culture Test: If uncertain, you can inoculate a small aliquot of the suspect media into a sterile broth tube and incubate it. Rapid turbidity in the broth is a strong indicator of microbial contamination.[10]

Data Presentation

This compound Solubility

The solubility of this compound has been determined in various solvents. This information is crucial for preparing appropriate stock solutions.

SolventSolubility
DMF25 mg/ml
DMSO10 mg/ml
Ethanol10 mg/ml
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml
(Data sourced from Cayman Chemical[4])

Experimental Protocols

Protocol 1: this compound Solubility Test in Culture Medium

This protocol provides a method to determine the practical working solubility of this compound in your specific cell culture medium to avoid precipitation.

Objective: To find the maximum concentration of this compound that remains soluble in a chosen cell culture medium under standard culture conditions.

Materials:

  • This compound powder

  • DMSO (or another appropriate solvent based on the table above)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • 37°C water bath or incubator

  • Vortex mixer

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Pre-warm the Medium: Pre-warm your cell culture medium to 37°C to mimic experimental conditions.[6]

  • Prepare Serial Dilutions: a. Aliquot 900 µL of the pre-warmed medium into a series of sterile microcentrifuge tubes. b. Create a serial dilution of your this compound stock solution directly into the medium. For example, add 10 µL of the 10 mg/mL stock to the first tube, vortex gently, and then transfer 100 µL from this tube to the next, continuing the series. This will create a range of concentrations to test.

  • Incubate: Incubate the tubes at 37°C in a 5% CO2 incubator for a duration matching your planned experiment (e.g., 24, 48, or 72 hours).

  • Observe for Precipitation: a. After the incubation period, visually inspect each tube for any signs of cloudiness or visible precipitate. b. For a more sensitive assessment, centrifuge the tubes at a low speed (e.g., 300 x g for 5 minutes) to see if a pellet forms.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your practical maximum working concentration for that specific medium and set of conditions.

Visualizations

Apoptotic Pathway Inhibition by this compound

The following diagram illustrates the simplified signaling pathway of apoptosis, highlighting the point of inhibition by this compound.

G Stimuli Apoptotic Stimuli (e.g., Fas Ligand, Etoposide) Activation Activation Stimuli->Activation Procaspase3 Procaspase-3 (Inactive) Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis (DNA Fragmentation, etc.) Caspase3->Apoptosis This compound This compound This compound->Activation Activation->Procaspase3

Caption: this compound inhibits the activation of Procaspase-3.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.

G Start Precipitate Observed in Culture Medium Microscopy Examine Under Microscope Start->Microscopy Contamination Microbial Contamination? Microscopy->Contamination Discard Discard Culture & Review Sterile Technique Contamination->Discard Yes Chemical Chemical Precipitate Contamination->Chemical No Timing When did it precipitate? Chemical->Timing TroubleshootImmediate Lower Final Concentration Pre-warm Media Add Stock Dropwise While Swirling Timing->TroubleshootImmediate Immediately TroubleshootDelayed Check Incubator Humidity Ensure Proper pH Buffering Test Compound Stability Over Time Timing->TroubleshootDelayed Over Time Immediate Immediately Delayed Over Time in Incubator SolubilityTest Perform Solubility Test in Specific Medium TroubleshootImmediate->SolubilityTest TroubleshootDelayed->SolubilityTest

Caption: A step-by-step guide to troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing M50054 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of M50054 for in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, cell-permeable small molecule inhibitor of apoptosis (programmed cell death). Its chemical name is 2,2'-methylenebis(1,3-cyclohexanedione). This compound functions by inhibiting the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. It is important to note that this compound does not directly inhibit the enzymatic activity of already-activated caspase-3.

Q2: What are the primary in vivo applications of this compound?

A2: this compound has been primarily investigated for its therapeutic potential in models of anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia. Its ability to inhibit apoptosis makes it a valuable tool for studying the role of programmed cell death in various disease models.

Q3: What is a recommended starting dose for this compound in mice?

A3: For systemic administration (e.g., oral gavage) in mouse models of hepatitis, a dose range of 10-300 mg/kg has been reported to be effective. For topical administration in neonatal rat models of alopecia, specific concentrations would need to be optimized, but daily application has been shown to be effective. A pilot dose-finding study is always recommended to determine the optimal dose for your specific model and experimental conditions.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is poorly soluble in water. A common vehicle for oral administration is a suspension in 0.5% methylcellulose. For other routes, co-solvent systems may be necessary. One suggested formulation for a clear solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always ensure the vehicle is well-tolerated in your animal model by including a vehicle-only control group.

Q5: What is the signaling pathway targeted by this compound?

A5: this compound targets the caspase signaling pathway of apoptosis. It acts upstream of the final execution phase by preventing the activation of pro-caspase-3 into its active form. This, in turn, prevents the cleavage of downstream substrates that lead to the dismantling of the cell.

Apoptosis Signaling Pathway and this compound's Point of Intervention

Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA Damage DNA Damage Bax/Bak Activation Bax/Bak Activation DNA Damage->Bax/Bak Activation Mitochondria Mitochondria Bax/Bak Activation->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Fas Ligand Fas Ligand Fas Receptor Fas Receptor Fas Ligand->Fas Receptor FADD FADD Fas Receptor->FADD Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Pro-caspase-3 Inhibits Activation

Caption: this compound inhibits apoptosis by preventing pro-caspase-3 activation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of in vivo efficacy Inadequate dosage.Perform a dose-response study to determine the optimal dose.
Poor bioavailability.Optimize the vehicle formulation to improve solubility and absorption. Consider a different route of administration.
Rapid metabolism or clearance.Conduct a pilot pharmacokinetic study to assess drug exposure over time.
Inappropriate timing of administration.Ensure this compound is administered with sufficient time to reach target tissues before the apoptotic insult.
Unexpected toxicity or adverse events Vehicle-related toxicity.Always include a vehicle-only control group to differentiate between compound and vehicle effects.
Off-target effects of this compound.Reduce the dose or consider a more targeted delivery strategy if possible.
Formulation instability.Prepare fresh dosing solutions/suspensions for each experiment and check for precipitation before administration.
High variability in results Inconsistent dosing.Ensure accurate and consistent administration techniques (e.g., proper oral gavage).
Biological variability in animals.Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched.
Compound precipitation in formulation Poor solubility.Re-evaluate the vehicle composition. Increase the concentration of co-solvents or add solubilizing agents like cyclodextrins. Gentle heating or sonication may help in the short term, but a stable formulation is crucial.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Assay Cell Line Inducing Agent IC50 (µg/mL)
Caspase-3 ActivationU937Etoposide79
Cell DeathWC8 (Fas-expressing)Soluble human Fas ligand67
Cell DeathU937Etoposide130
DNA FragmentationU937Etoposide54

Table 2: In Vivo Dosage and Efficacy of this compound

Model Species Administration Route Dosage Range Key Findings
Anti-Fas-antibody-induced hepatitisMiceOral10 - 300 mg/kgDose-dependent inhibition of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) elevation.
Chemotherapy-induced alopeciaNeonatal RatsTopicalDaily TreatmentSignificant improvement in alopecia symptoms.

Experimental Protocols

Protocol 1: Anti-Fas-Antibody-Induced Hepatitis in Mice

Objective: To evaluate the efficacy of this compound in preventing acute liver injury.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Anti-mouse Fas antibody (e.g., Jo2 clone)

  • Male BALB/c mice (8-10 weeks old)

  • Sterile saline

  • Blood collection supplies (e.g., heparinized tubes)

  • ALT/AST assay kits

Workflow Diagram:

start Start acclimatize Acclimatize Mice (1 week) start->acclimatize randomize Randomize into Groups (n=8-10/group) acclimatize->randomize m50054_prep Prepare this compound in Vehicle randomize->m50054_prep m50054_admin Administer this compound or Vehicle (Oral Gavage) m50054_prep->m50054_admin anti_fas_admin Administer Anti-Fas Antibody (i.v.) 30 min post-M50054 m50054_admin->anti_fas_admin blood_collection Collect Blood (e.g., 6 hours post-antibody) anti_fas_admin->blood_collection serum_analysis Measure Serum ALT/AST blood_collection->serum_analysis end End serum_analysis->end

Caption: Workflow for the anti-Fas-antibody-induced hepatitis model.

Procedure:

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg).

  • This compound Administration: Prepare a suspension of this compound in 0.5% methylcellulose. Administer the appropriate dose of this compound or vehicle via oral gavage.

  • Induction of Hepatitis: 30 minutes after this compound administration, inject mice with a lethal dose of anti-Fas antibody (e.g., 10 µ g/mouse ) intravenously.

  • Sample Collection: At a predetermined time point (e.g., 6 hours after antibody injection), collect blood via cardiac puncture under anesthesia.

  • Biochemical Analysis: Separate serum and measure the levels of ALT and AST using a commercial assay kit.

Protocol 2: Chemotherapy-Induced Alopecia in Neonatal Rats

Objective: To assess the ability of topical this compound to prevent hair loss.

Materials:

  • This compound

  • Vehicle for topical application (e.g., ethanol or a suitable cream base)

  • Etoposide

  • Neonatal Sprague-Dawley rats (e.g., 5 days old)

  • Digital camera for documentation

  • Scoring system for alopecia

Workflow Diagram:

start Start pups Use Neonatal Rat Pups (Day 5) start->pups randomize Randomize into Groups pups->randomize m50054_prep Prepare Topical this compound Formulation randomize->m50054_prep etoposide_admin Administer Etoposide (i.p.) on Specific Days (e.g., Days 7-9) randomize->etoposide_admin daily_treatment Daily Topical Application of this compound or Vehicle (Days 5-14) m50054_prep->daily_treatment observation Daily Observation and Photography etoposide_admin->observation scoring Score Alopecia (e.g., Day 15) observation->scoring end End scoring->end

Caption: Workflow for the chemotherapy-induced alopecia model.

Procedure:

  • Animal Model: Use neonatal rat pups (e.g., starting on day 5 after birth).

  • Group Allocation: Assign pups to different treatment groups (e.g., Vehicle + Etoposide, this compound + Etoposide).

  • This compound Application: Prepare a solution or cream containing this compound. Apply the formulation topically to the dorsal skin of the pups daily, for example, from day 5 to day 14.

  • Induction of Alopecia: Administer etoposide (e.g., 1.5 mg/kg) via intraperitoneal injection on specific days when hair follicles are in the anagen phase (e.g., days 7, 8, and 9).

  • Assessment of Alopecia: Visually score the degree of hair loss at the end of the observation period (e.g., day 15) using a standardized scoring system (e.g., 0 = no hair loss, 4 = complete hair loss). Document the results with photographs.

Dosage Optimization Logical Workflow

start Start: Define In Vivo Model and Endpoints lit_review Literature Review for Starting Dose Range (e.g., 10-300 mg/kg) start->lit_review formulation Develop Stable and Tolerable Vehicle Formulation lit_review->formulation mtd_study Optional: Maximum Tolerated Dose (MTD) Study formulation->mtd_study dose_range_finding Dose-Range Finding Study (3-4 doses + vehicle) mtd_study->dose_range_finding Inform dose selection efficacy_assessment Assess Efficacy (e.g., ALT/AST, Alopecia Score) dose_range_finding->efficacy_assessment toxicity_assessment Assess Toxicity (e.g., body weight, clinical signs) dose_range_finding->toxicity_assessment optimal_dose Determine Optimal Dose (Maximal Efficacy, Minimal Toxicity) efficacy_assessment->optimal_dose toxicity_assessment->optimal_dose definitive_study Conduct Definitive Efficacy Study with Optimal Dose optimal_dose->definitive_study Use optimal dose end End: Data Analysis and Conclusion definitive_study->end

Caption: Logical workflow for optimizing this compound dosage in vivo.

M50054 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and investigating the potential off-target effects of M50054, a known inhibitor of apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, cell-permeable inhibitor of apoptosis.[1][2] It functions by inhibiting the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] This leads to the blockage of downstream apoptotic events such as DNA fragmentation and phosphatidylserine externalization.[1]

Q2: Does this compound directly inhibit caspase enzymes?

A2: No, studies have shown that this compound does not directly inhibit the enzymatic activity of caspase-3, even at high concentrations.[2] Instead, it acts upstream to prevent its activation.

Q3: What is the specific molecular target of this compound?

A3: Recent evidence suggests that this compound's mechanism of action involves the inhibition of apoptosome formation. It has been shown to bind to activated Apoptotic Protease Activating Factor 1 (Apaf-1), a key protein in the intrinsic apoptosis pathway, thereby preventing the recruitment and activation of pro-caspase-9. This ultimately blocks the downstream activation of caspase-3. This compound does not appear to bind to inactive Apaf-1 or to cytochrome c.

Q4: Is there a known off-target profile for this compound?

A4: Currently, there is no publicly available, comprehensive off-target profile for this compound against common panels of receptors, kinases, or other enzymes. Researchers should be aware that, like most small molecules, this compound has the potential for off-target interactions that have not yet been characterized.

Q5: What are the potential implications of this compound's interaction with Apaf-1?

A5: The interaction with activated Apaf-1 suggests a more specific mechanism than direct caspase inhibition. This implies that this compound will be most effective in apoptotic pathways that are dependent on apoptosome formation (the intrinsic pathway). Its efficacy in pathways that bypass the apoptosome may be limited.

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected results and consider the possibility of off-target effects during experiments with this compound.

Issue Possible Cause Suggested Action
Inconsistent or weaker than expected inhibition of apoptosis. 1. The apoptotic stimulus primarily activates a non-apoptosome-dependent pathway (e.g., the extrinsic pathway bypassing the mitochondria).2. The cell line used has low expression levels of Apaf-1.3. The concentration of this compound is suboptimal.1. Confirm the apoptotic pathway activated by your stimulus. Consider using an inducer of the intrinsic pathway, such as etoposide, as a positive control.2. Check the expression level of Apaf-1 in your cell line via Western blot or qPCR.3. Perform a dose-response experiment to determine the optimal concentration of this compound for your system.
Observed cellular phenotype is not consistent with apoptosis inhibition. 1. This compound may have off-target effects unrelated to apoptosis.2. The observed phenotype is a secondary consequence of long-term apoptosis inhibition.1. Consider performing an unbiased off-target identification study (see Experimental Protocols section).2. Use a structurally unrelated inhibitor of the same pathway to see if the phenotype is replicated.3. Perform a rescue experiment by overexpressing a downstream effector that is independent of the unexpected phenotype.
High cellular toxicity at effective concentrations. 1. On-target toxicity due to the essential role of apoptosis in the specific cell line.2. Off-target toxicity due to interaction with an essential cellular protein.1. Titrate this compound to the lowest effective concentration.2. Perform a counter-screen with a cell line that is not sensitive to apoptosis inhibition to assess off-target toxicity.3. Use a negative control compound with a similar chemical structure but is inactive against Apaf-1.

Below is a troubleshooting decision tree for unexpected experimental outcomes with this compound.

G Troubleshooting this compound Experiments start Unexpected Experimental Outcome with this compound q1 Is apoptosis inhibition weaker than expected? start->q1 Yes q2 Is the observed phenotype inconsistent with apoptosis inhibition? start->q2 No a1 Check Apaf-1 expression. Verify intrinsic pathway activation. Optimize this compound concentration. q1->a1 q3 Is there high cellular toxicity? q2->q3 No a2 Perform unbiased off-target screening. Use structurally unrelated inhibitor. Conduct rescue experiments. q2->a2 Yes a3 Titrate to lowest effective dose. Use resistant cell line for counter-screen. Test inactive analog. q3->a3 Yes

Caption: Troubleshooting decision tree for this compound experiments.

Quantitative Data Summary

Parameter Cell Line Condition Value Reference
IC50U937Etoposide-induced caspase-3 activation79 µg/mL[2]
IC50U937Etoposide-induced cell death130 µg/mL
IC50U937Etoposide-induced DNA fragmentation54 µg/mL
IC50WC8Fas ligand-induced cell death67 µg/mL

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3 and -7 using a fluorogenic substrate.

Materials:

  • Cells treated with apoptotic stimulus and/or this compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and treat as required for your experiment. Include positive and negative controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 2: Thermal Shift Assay (TSA) for this compound-Apaf-1 Binding

This protocol can be adapted to confirm the binding of this compound to purified Apaf-1 protein.[3][4][5][6][7]

Materials:

  • Purified Apaf-1 protein

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a thermal melting program

  • Appropriate buffer for Apaf-1 stability

Procedure:

  • Prepare a master mix containing the purified Apaf-1 protein and SYPRO Orange dye in the assay buffer. The final protein concentration should be in the low micromolar range, and the dye dilution is typically 1:1000.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add this compound to the experimental wells at various concentrations. Include a DMSO vehicle control.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set up a thermal melting program, typically from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of this compound indicates binding.

Protocol 3: General Workflow for Off-Target Identification using Chemical Proteomics

This is a generalized workflow for identifying potential off-targets of a small molecule like this compound.[8][9][10][11]

Materials:

  • A modified version of this compound with a reactive group and/or an affinity tag (e.g., biotin).

  • Cell lysate or live cells.

  • Streptavidin-coated beads.

  • Mass spectrometer.

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound that includes a linker with a reactive group (for covalent capture) or an affinity tag (like biotin).

  • Cell Treatment/Lysate Incubation: Treat live cells or cell lysates with the this compound probe.

  • Affinity Purification: If using a biotinylated probe, lyse the cells and incubate the lysate with streptavidin-coated beads to capture the probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were pulled down by the this compound probe. A competition experiment with an excess of the original, unmodified this compound can be used to distinguish specific from non-specific binders.

Visualizations

Apoptotic Signaling Pathway and this compound's Point of Intervention

G Intrinsic Apoptosis Pathway and this compound Inhibition cluster_mito Mitochondrion Bax Bax/Bak CytoC Cytochrome c Bax->CytoC releases Apaf1_inactive Inactive Apaf-1 CytoC->Apaf1_inactive binds Apaf1_active Active Apaf-1 Apaf1_inactive->Apaf1_active activates Apoptosome Apoptosome Apaf1_active->Apoptosome oligomerizes to form ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates ProCasp3 Pro-caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->Apaf1_active binds and inhibits oligomerization

Caption: this compound inhibits apoptosis by binding to activated Apaf-1.

Experimental Workflow for Off-Target Identification

G Workflow for Chemical Proteomics-Based Off-Target ID start Synthesize This compound Probe step2 Incubate Probe with Cell Lysate start->step2 step3 Affinity Capture (e.g., Streptavidin Beads) step2->step3 step4 Elute and Digest Bound Proteins step3->step4 step5 LC-MS/MS Analysis step4->step5 step6 Identify Potential Off-Targets step5->step6

Caption: A general workflow for identifying this compound off-targets.

References

M50054 Aqueous Stability & Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of M50054 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1][2] If prepared in DMSO, aliquoting into tightly sealed vials is advisable to minimize freeze-thaw cycles.[2] Before use, allow the solution to equilibrate to room temperature for at least one hour.[2]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound exhibits solubility in several organic solvents. Known solubilities are:

  • DMSO: up to 100 mg/mL[3]

  • Ethanol: up to 20 mg/mL[3]

  • DMF: 25 mg/mL[4]

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[4]

For aqueous experimental buffers, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium to the desired final concentration.

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

A3: While specific degradation pathways for this compound have not been extensively published, based on its structure as a 2,2'-methylenebis(1,3-cyclohexanedione), potential degradation mechanisms in aqueous solutions may include hydrolysis and oxidation. The diketone moieties could be susceptible to pH-dependent reactions.[5][6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate these pathways.[7][8]

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for monitoring the stability of this compound and quantifying its degradation products.[9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradants. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification of degradation products.[10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in an aqueous buffer over time. Degradation of this compound due to hydrolysis or oxidation. The pH of the buffer may be contributing to instability.- Prepare fresh solutions of this compound for each experiment.- If possible, conduct a pilot study to assess the stability of this compound in your specific buffer system and at the experimental temperature over the duration of the experiment.- Consider performing experiments at a lower temperature if the protocol allows.- Evaluate the pH of your buffer; compounds with ketone functionalities can be susceptible to pH-dependent degradation.[5]
Precipitation of this compound upon dilution into aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. The aqueous buffer may not be optimal for this compound solubility.- Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system.- Test the solubility of this compound in different buffer systems or consider the use of solubilizing agents, if compatible with your assay.- Prepare the final dilution immediately before use.
Appearance of unknown peaks in HPLC analysis of this compound solution. These may represent degradation products of this compound. The degradation could be caused by hydrolysis, oxidation, or photolysis.- Conduct forced degradation studies (acidic, basic, oxidative, and photolytic stress) to intentionally generate degradation products and confirm if the unknown peaks correspond to these.[8][12]- Use LC-MS to identify the mass of the unknown peaks and propose potential structures for the degradation products.[11]- Protect solutions from light if photostability is a concern.

Data Summary

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers

pHBuffer SystemTemperature (°C)Time (hours)Initial Concentration (µg/mL)% this compound RemainingDegradation Products Observed
4.0Acetate250100None
24
48
7.4Phosphate250100None
24
48
9.0Borate250100None
24
48

Table 2: Photostability of this compound in Aqueous Solution

Light ConditionDuration of Exposure (hours)Temperature (°C)Initial Concentration (µg/mL)% this compound RemainingDegradation Products Observed
Dark Control2425
ICH Q1B Option II (Visible Light)2425
ICH Q1B Option II (UVA)2425

Experimental Protocols

Protocol 1: General Procedure for Evaluating pH-Dependent Stability of this compound

  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7.4, and 9).

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the this compound stock solution into each buffer to a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: General Procedure for Photostability Testing of this compound

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent system. Prepare a "dark control" sample by wrapping a container of the solution in aluminum foil.

  • Light Exposure: Expose the unwrapped sample to a light source that meets ICH Q1B guidelines for photostability testing.[12][13] Place the dark control sample in the same environment but protected from light.

  • Sampling: After the specified duration of light exposure, take samples from both the exposed and dark control solutions.

  • Analysis: Analyze both samples using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a decrease in the this compound peak area in the exposed sample compared to the dark control indicates photodegradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution dilution Dilute Stock into Aqueous Buffers prep_stock->dilution prep_buffers Prepare Aqueous Buffers prep_buffers->dilution incubation Incubate at Controlled Conditions dilution->incubation sampling Sample at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for this compound Stability Testing.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis hydrolytic_products Hydrolytic Products hydrolysis->hydrolytic_products oxidative_products Oxidative Products oxidation->oxidative_products photolytic_products Photolytic Products photolysis->photolytic_products

Caption: Potential Degradation Pathways of this compound.

References

addressing M50054 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M50054. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity of this compound in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as 2,2'-methylenebis (1,3-cyclohexanedione), is a potent, cell-permeable inhibitor of apoptosis.[1][2] Its primary mechanism is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic pathway.[1][3] It is important to note that this compound does not directly inhibit the enzymatic activity of mature caspase-3 but rather prevents its activation.[4][5]

Q2: At what concentrations is this compound typically effective?

A2: The effective concentration of this compound can vary depending on the cell line and the apoptosis-inducing stimulus. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Published data provides some guidance on effective concentrations in specific cancer cell lines, which can be a starting point for your experiments (see Table 1).

Q3: Has cytotoxicity of this compound been reported in non-cancerous cell lines?

A3: Currently, there is limited published data specifically detailing the cytotoxic effects of this compound on a wide range of non-cancerous cell lines. Most studies have focused on its apoptosis-inhibiting effects in cancer cell lines or its therapeutic potential in animal models.[1] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific non-cancerous cell line of interest.

Q4: What are the signs of cytotoxicity I should look for in my cell cultures?

A4: Signs of cytotoxicity can include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture surface), increased membrane permeability, and the induction of apoptotic or necrotic markers. Quantitative assays such as MTT, MTS, or resazurin-based assays can measure metabolic activity as an indicator of cell viability. Lactate dehydrogenase (LDH) release assays can quantify membrane integrity. Apoptosis can be specifically detected using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity in my non-cancerous cell line after treatment with this compound.

  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. Start with a wide range of concentrations and narrow down to find the optimal non-toxic concentration that still provides the desired apoptosis-inhibiting effect.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: this compound is often dissolved in solvents like DMSO.[6] Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to rule out solvent-induced cytotoxicity.

  • Possible Cause 3: Cell Line Sensitivity.

    • Troubleshooting Step: Different cell lines exhibit varying sensitivities to chemical compounds. If your cell line is particularly sensitive, consider reducing the treatment duration or using a lower, yet effective, concentration of this compound.

  • Possible Cause 4: Off-Target Effects.

    • Troubleshooting Step: At higher concentrations, this compound might have off-target effects leading to cytotoxicity. If reducing the concentration is not feasible for your experimental goals, consider using an alternative caspase-3 activation inhibitor with a different chemical structure to see if the cytotoxic effect is specific to this compound.

Issue 2: My results from the cytotoxicity assay are inconsistent.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting Step: Ensure that you are seeding a consistent number of cells in each well of your microplate. Use a hemocytometer or an automated cell counter for accurate cell counting.

  • Possible Cause 2: Edge Effects in Microplates.

    • Troubleshooting Step: Evaporation from the outer wells of a microplate can lead to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause 3: Variation in Drug Preparation.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound for each experiment, or if using a frozen stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[7] Always vortex the stock solution before diluting it in the culture medium.

Data Presentation

Table 1: Reported IC50 Values for this compound in Specific Cell Lines

Cell LineInducing AgentMeasured EffectIC50 Value (µg/mL)
U937EtoposideCaspase-3 Activation79
U937EtoposideCell Death130
U937EtoposideDNA Fragmentation54
WC8Soluble human Fas ligandCell Death67

Data sourced from MedChemExpress and Tsuda et al., 2001.[1][4]

Experimental Protocols

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

  • Methodology:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

    • Incubate the plate in the dark at room temperature for 10-30 minutes.

    • Measure the absorbance at a wavelength of 490 nm.

    • To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer provided with the kit.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

  • Methodology:

    • Seed cells in a 6-well plate and treat them with this compound and appropriate controls.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

Mandatory Visualizations

M50054_Mechanism_of_Action cluster_apoptosis Apoptotic Signaling Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 Activation Cascade Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Activation Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Execution This compound This compound This compound->Procaspase-3 Inhibits Activation

Caption: this compound inhibits the activation of procaspase-3.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Analysis Cell_Seeding Seed Non-Cancerous Cells M50054_Prep Prepare this compound Dilutions (and Vehicle Control) Treatment Treat Cells with this compound M50054_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Analyze and Quantify Results Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree Start Unexpected Cytotoxicity Observed? Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Yes Perform_Dose_Response Action: Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response No Check_Solvent Is vehicle control non-toxic? Check_Concentration->Check_Solvent Yes Reduce_Solvent Action: Lower Solvent Concentration Check_Solvent->Reduce_Solvent No Check_Duration Is treatment duration too long? Check_Solvent->Check_Duration Yes Reduce_Duration Action: Perform Time-Course Experiment Check_Duration->Reduce_Duration No Consider_Off_Target Consider Off-Target Effects Check_Duration->Consider_Off_Target Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential experimental artifacts associated with the use of M50054, a potent inhibitor of apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name 2,2'-methylenebis (1,3-cyclohexanedione), is a novel inhibitor of apoptosis.[1] Its primary mechanism of action is the inhibition of caspase-3 activation induced by various stimuli, such as the Fas ligand and chemotherapeutic agents like etoposide.[1][2] It is important to note that this compound does not directly inhibit the enzymatic activity of caspase-3 itself.[2]

Q2: I'm observing precipitation or incomplete dissolution of this compound when preparing my stock solution. What should I do?

This is a common issue as this compound can be challenging to dissolve. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution. It is crucial to ensure the compound is fully dissolved before adding it to your experimental system to avoid inaccurate concentrations and artifacts from undissolved particles.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

For in vitro experiments, this compound is soluble in DMSO at concentrations of 100 mg/mL or higher. It is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, aliquots of the stock solution should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Stability: The stability of this compound in cell culture media over the duration of your experiment may vary. It is best practice to prepare fresh dilutions of this compound in your culture medium for each experiment.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all conditions and is at a level that does not affect cell viability or the experimental outcome (typically <0.1%).

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Assay Variability: Ensure that your assay protocols for inducing and measuring apoptosis are consistent and well-controlled.

Q5: Could this compound have off-target effects? How can I control for this?

While the primary described activity of this compound is the inhibition of caspase-3 activation, the potential for off-target effects, as with any small molecule inhibitor, should be considered. To control for potential off-target effects, consider the following:

  • Use Multiple Apoptosis Inducers: Confirm the inhibitory effect of this compound using different inducers of apoptosis that act through distinct pathways (e.g., intrinsic vs. extrinsic).

  • Include a Rescue Experiment: If possible, a rescue experiment where the target is re-introduced or activated can help confirm specificity.

  • Monitor Key Off-Target Pathways: Based on the cellular context, consider monitoring other key signaling pathways that might be affected, such as NF-κB, to rule out unintended modulation.

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that achieves the desired inhibitory effect to minimize the risk of off-target activity.

Q6: Does this compound affect mitochondrial membrane potential?

Changes in mitochondrial membrane potential are a key event in the intrinsic pathway of apoptosis. As this compound inhibits a downstream effector, caspase-3, it is not expected to directly affect the initial mitochondrial events. However, by blocking the apoptotic cascade, this compound may indirectly preserve mitochondrial integrity in cells that would otherwise undergo apoptosis. It is advisable to measure mitochondrial membrane potential as part of a comprehensive assessment of the apoptotic process.

Troubleshooting Guides

Issue 1: High background or non-specific cell death in control groups.
Potential Cause Troubleshooting Step
Solvent (e.g., DMSO) Toxicity Prepare a vehicle control with the same final concentration of the solvent used for this compound and assess cell viability. If toxicity is observed, lower the solvent concentration in all experimental groups.
Compound Instability/Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or improperly stored solutions.
Contamination Routinely check cell cultures for microbial contamination.
Issue 2: Incomplete or variable inhibition of apoptosis by this compound.
Potential Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and apoptosis inducer.
Incorrect Timing of Treatment Optimize the pre-incubation time with this compound before adding the apoptosis inducer.
Cell Line Resistance Some cell lines may be less sensitive to the inhibition of caspase-3-mediated apoptosis. Confirm that the apoptotic pathway in your cell line is indeed caspase-3 dependent.
Compound Inactivity Verify the activity of your this compound stock by testing it in a well-established positive control system.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Cell Line Apoptosis Inducer Parameter Measured IC₅₀ Value
U937EtoposideCaspase-3 Activation79 µg/mL
U937EtoposideCell Death130 µg/mL
U937EtoposideDNA Fragmentation54 µg/mL
WC8 (human Fas-expressing)Soluble human Fas ligandCell Death67 µg/mL

Data sourced from MedChemExpress product information.[2]

Table 2: In Vivo Efficacy of this compound

Animal Model Condition Administration Route Dosage Range Observed Effect
MiceAnti-Fas antibody-induced hepatitisOral10-300 mg/kgDose-dependent inhibition of alanine and aspartate aminotransferase elevation.
MiceChemotherapy-induced alopeciaTopicalNot specifiedSignificant improvement in alopecia symptoms.

Data sourced from MedChemExpress product information.[2]

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay in Etoposide-Treated U937 Cells
  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator. Include a vehicle control (DMSO).

  • Apoptosis Induction: Add etoposide to a final concentration of 10 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: Centrifuge the plate, remove the supernatant, and lyse the cells using a commercially available caspase-3 assay lysis buffer.

  • Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) to the cell lysates.

  • Data Acquisition: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance or fluorescence using a microplate reader.

Protocol 2: Fas Ligand-Induced Apoptosis Assay in WC8 Cells
  • Cell Seeding: Plate WC8 cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.

  • This compound Pre-treatment: Add various concentrations of this compound to the cells and incubate for 1-2 hours at 37°C.

  • Apoptosis Induction: Add soluble human Fas ligand to the wells at a pre-determined optimal concentration.

  • Incubation: Incubate the cells for 12-16 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ of this compound.

Visualizations

M50054_Mechanism_of_Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR binds Procaspase8 Procaspase-8 FasR->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Etoposide Etoposide Mitochondrion Mitochondrion Etoposide->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis executes This compound This compound This compound->Caspase3 inhibits activation of

Caption: this compound inhibits apoptosis by blocking caspase-3 activation.

Troubleshooting_Workflow Start Inconsistent this compound Results CheckSolubility Is this compound fully dissolved? Start->CheckSolubility CheckStability Are you using freshly prepared solutions? CheckSolubility->CheckStability Yes TroubleshootAssay Review and optimize assay protocol (concentration, timing) CheckSolubility->TroubleshootAssay No CheckControls Are vehicle and positive controls behaving as expected? CheckStability->CheckControls Yes CheckStability->TroubleshootAssay No CheckCells Are cells healthy and at low passage? CheckControls->CheckCells Yes CheckControls->TroubleshootAssay No ConsiderOffTarget Investigate potential off-target effects CheckCells->ConsiderOffTarget No Success Consistent Results CheckCells->Success Yes TroubleshootAssay->Start ConsiderOffTarget->TroubleshootAssay

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

refining M50054 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of M50054, a potent inhibitor of apoptosis. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in refining this compound treatment duration for optimal experimental outcomes.

Troubleshooting Guides

Optimizing the duration of this compound treatment is critical for achieving reliable and reproducible results. Below is a guide to common issues, their potential causes, and recommended solutions, with a focus on treatment timing.

Issue Potential Cause Recommended Solution
No or weak inhibition of apoptosis Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit caspase-3 activation.Refer to the IC50 values in Table 1 for starting concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptotic stimulus.
Inadequate Pre-incubation Time: A 30-minute pre-incubation with this compound before inducing apoptosis is recommended to allow for sufficient cell permeability and target engagement.[1]Always pre-incubate cells with this compound for at least 30 minutes before adding the apoptotic stimulus. Consider optimizing the pre-incubation time (e.g., 30, 60, 120 minutes) for your experimental system.
Incorrect Assay Timing: Apoptosis is a dynamic process. The peak of caspase-3 activation and subsequent apoptotic events can vary depending on the cell type and stimulus. You may be measuring too early or too late.Conduct a time-course experiment to determine the optimal endpoint for your apoptosis assay. Measure apoptotic markers at several time points after inducing apoptosis (e.g., 2, 4, 6, 12, 24 hours).
This compound Instability: Prolonged incubation in cell culture media at 37°C may lead to degradation of the compound, reducing its effective concentration over time.For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours. Information on the stability of this compound in specific cell culture media is limited, so empirical testing is recommended.
High background apoptosis in control groups Cell Culture Conditions: Over-confluency, nutrient depletion, or other stressors in the cell culture can induce apoptosis, masking the specific effects of your treatment.Ensure cells are healthy and not overgrown. Use fresh media and handle cells gently during experimental setup.
Solvent Toxicity: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells and induce apoptosis.Keep the final concentration of the solvent in your culture media below 0.5%. Include a vehicle-only control in your experiments to account for any solvent effects.
Inconsistent results between experiments Variability in Apoptotic Stimulus: The potency or preparation of the apoptotic inducer (e.g., Fas ligand, etoposide) may vary between experiments.Prepare fresh solutions of the apoptotic stimulus for each experiment. Standardize the treatment conditions (concentration, incubation time) as much as possible.
Cell Passage Number: The sensitivity of cells to apoptotic stimuli can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound, with a focus on treatment parameters.

Question Answer
What is the mechanism of action of this compound? This compound is a potent inhibitor of apoptosis. It functions by inhibiting the activation of caspase-3, a key executioner caspase in the apoptotic pathway. Importantly, this compound does not directly inhibit the enzymatic activity of already active caspase-3.[1][2]
What is the recommended pre-incubation time for this compound in in vitro experiments? A pre-incubation time of 30 minutes with this compound before the addition of an apoptotic stimulus has been shown to be effective.[1] However, the optimal pre-incubation time may vary depending on the cell type and experimental conditions.
How long should I expose my cells to this compound? The optimal duration of this compound exposure depends on the experimental design. For experiments measuring the inhibition of an acute apoptotic event, continuous exposure to this compound along with the apoptotic stimulus is recommended. For longer-term studies, the stability of this compound in culture media should be considered, and media replenishment with fresh compound may be necessary.
What are the known IC50 values for this compound? The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the apoptotic inducer. Please refer to Table 1 for a summary of reported IC50 values.[2]
Can this compound be used in vivo? Yes, this compound has been used in animal models. For example, in a model of anti-Fas-antibody-induced hepatitis, this compound was administered orally 30 minutes before the antibody injection.[2] In a model of chemotherapy-induced alopecia, it was applied topically on a daily basis.[2]
How should I prepare and store this compound? This compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vitro experiments, the stock solution is further diluted in cell culture media. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Table 1: In Vitro Efficacy of this compound
Cell LineApoptotic StimulusParameter MeasuredIC50 Value (µg/mL)
U937EtoposideCaspase-3 Activation79
WC8 (human Fas-expressing)Soluble human Fas ligandCell Death67
U937EtoposideCell Death130
U937EtoposideDNA Fragmentation54

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Inhibition of Apoptosis Assay

This protocol describes a general procedure for evaluating the efficacy of this compound in inhibiting apoptosis induced by a chemical agent (e.g., etoposide) or a ligand (e.g., Fas ligand).

Materials:

  • Cells of interest (e.g., U937, WC8)

  • Complete cell culture medium

  • This compound

  • Apoptotic stimulus (e.g., etoposide, soluble human Fas ligand)

  • Apoptosis detection kit (e.g., Caspase-3 activity assay, Annexin V-FITC/PI staining kit, DNA fragmentation assay kit)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • DMSO (for dissolving this compound)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight if necessary.

  • This compound Pre-incubation: Prepare a working solution of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 30 minutes at 37°C and 5% CO2. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells).

  • Apoptosis Induction: Prepare a working solution of the apoptotic stimulus in complete cell culture medium. Add the apoptotic stimulus to the appropriate wells. Include a negative control (cells treated with neither this compound nor the apoptotic stimulus).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 4-24 hours), which should be optimized for your specific system.

  • Apoptosis Assessment: Following incubation, assess apoptosis using your chosen method.

    • Caspase-3 Activity Assay: Follow the manufacturer's instructions. This typically involves lysing the cells and adding a fluorogenic or colorimetric caspase-3 substrate.

    • Annexin V/PI Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark. Analyze the cells by flow cytometry.

    • DNA Fragmentation Assay: Isolate genomic DNA from the cells and analyze it by agarose gel electrophoresis to visualize the characteristic DNA laddering pattern of apoptosis.

Time-Course Experiment to Determine Optimal Treatment Duration

This protocol is designed to identify the optimal time point for observing the inhibitory effect of this compound.

Procedure:

  • Follow steps 1-3 of the "In Vitro Inhibition of Apoptosis Assay" protocol.

  • Staggered Incubation: Instead of a single incubation period, set up multiple plates or sets of wells that will be harvested at different time points (e.g., 2, 4, 8, 12, 24, and 48 hours) after the addition of the apoptotic stimulus.

  • Data Collection: At each time point, assess apoptosis in one set of wells using your chosen assay.

  • Data Analysis: Plot the level of apoptosis versus time for all treatment groups (control, apoptotic stimulus alone, and apoptotic stimulus with this compound). The optimal treatment duration is the time point at which the largest and most consistent difference in apoptosis is observed between the group treated with the apoptotic stimulus alone and the group co-treated with this compound.

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

Fas_Induced_Apoptosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fas Ligand (FasL) Fas Ligand (FasL) Fas Receptor (CD95) Fas Receptor (CD95) Fas Ligand (FasL)->Fas Receptor (CD95) Binding & Trimerization FADD FADD Fas Receptor (CD95)->FADD Recruitment via Death Domain Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruitment via Death Effector Domain Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage & Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Procaspase-3 Inhibits Activation

Fas-Induced Apoptosis Pathway and this compound's Point of Intervention.

Etoposide_Induced_Apoptosis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Etoposide Etoposide Topoisomerase II Topoisomerase II Etoposide->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Intrinsic Pathway Activation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Cleavage & Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Procaspase-3 Inhibits Activation

Etoposide-Induced Apoptosis Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Pre-incubation with this compound (30 min) Pre-incubation with this compound (30 min) Cell Seeding->Pre-incubation with this compound (30 min) This compound Stock Preparation This compound Stock Preparation This compound Stock Preparation->Pre-incubation with this compound (30 min) Apoptotic Stimulus Preparation Apoptotic Stimulus Preparation Addition of Apoptotic Stimulus Addition of Apoptotic Stimulus Apoptotic Stimulus Preparation->Addition of Apoptotic Stimulus Pre-incubation with this compound (30 min)->Addition of Apoptotic Stimulus Incubation (Time-course) Incubation (Time-course) Addition of Apoptotic Stimulus->Incubation (Time-course) Cell Harvesting Cell Harvesting Incubation (Time-course)->Cell Harvesting Apoptosis Assay Apoptosis Assay Cell Harvesting->Apoptosis Assay Data Analysis Data Analysis Apoptosis Assay->Data Analysis

General Experimental Workflow for Assessing this compound Efficacy.

References

challenges in working with 2,2'-methylenebis (1,3-cyclohexanedione)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2'-methylenebis(1,3-cyclohexanedione). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-methylenebis(1,3-cyclohexanedione) and what are its primary applications?

A1: 2,2'-Methylenebis(1,3-cyclohexanedione), also known as M50054, is a beta-diketone with the molecular formula C13H16O4.[1][2] It is primarily investigated for its biological activities, including the inhibition of apoptosis and P-glycoprotein, which makes it a compound of interest in cancer research and for enhancing the efficacy of chemotherapeutic agents.[1][3]

Q2: What are the basic physical properties of this compound?

A2: It is typically an off-white solid with a melting point of 132.5-133.5 °C and a predicted boiling point of 461.2 °C.[1][4]

Q3: What are the known solubilities of 2,2'-methylenebis(1,3-cyclohexanedione)?

A3: The compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[4] For other common laboratory solvents, a solubility test is recommended. A summary of expected solubility is provided in the table below.

Q4: Is this compound sensitive to light?

A4: Yes, 2,2'-methylenebis(1,3-cyclohexanedione) is noted to be light-sensitive.[4] It is recommended to store the solid compound in a light-proof container and to protect solutions from direct light exposure during experiments.

Q5: What are the recommended storage conditions?

A5: The compound should be stored in a cool, dry place, with a recommended temperature between +2°C and +8°C.[4] It should be kept in a tightly sealed container, protected from light.

Troubleshooting Guides

Synthesis

Problem: Low or no yield of the desired product.

Possible Cause Troubleshooting Suggestion
Inefficient reaction conditions The condensation reaction between 1,3-cyclohexanedione and formaldehyde is typically acid-catalyzed.[1] Ensure the appropriate catalyst is used and the pH of the reaction mixture is optimal.
Poor quality of starting materials Use freshly distilled or high-purity 1,3-cyclohexanedione and formaldehyde. Impurities in starting materials can lead to side reactions.
Incorrect stoichiometry A 2:1 molar ratio of 1,3-cyclohexanedione to formaldehyde is required.[1] Ensure accurate measurement of reactants.
Sub-optimal reaction temperature The reaction may require heating. Monitor and control the reaction temperature as specified in the protocol.

Problem: Formation of side products.

Possible Cause Troubleshooting Suggestion
Self-condensation of 1,3-cyclohexanedione This can occur under basic conditions. Maintain acidic conditions during the reaction.
Polymerization of formaldehyde Use fresh, high-quality formaldehyde solution or paraformaldehyde to minimize polymerization.
Michael addition side reactions The product can act as a Michael acceptor.[1] Control the reaction time and temperature to minimize subsequent reactions.
Purification

Problem: Difficulty in purifying the product by recrystallization.

Possible Cause Troubleshooting Suggestion
Inappropriate solvent choice The compound is soluble in ethanol, which can be a good starting point for recrystallization.[4] Experiment with solvent mixtures (e.g., ethanol/water, acetone/hexane) to find the optimal system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.
Oiling out instead of crystallization This occurs when the solution is supersaturated or cooled too quickly. Try slower cooling, adding a seed crystal, or using a more dilute solution.
Co-precipitation of impurities If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.
Handling and Storage

Problem: Compound degradation over time.

Possible Cause Troubleshooting Suggestion
Exposure to light As the compound is light-sensitive, always store it in amber vials or wrap containers in aluminum foil.[4]
Exposure to heat Store at the recommended temperature of +2°C to +8°C to minimize thermal degradation.[4]
Hydrolysis The diketone functionality may be susceptible to hydrolysis, especially under basic conditions. Ensure the compound is stored in a dry environment.

Data Presentation

Table 1: Physical and Solubility Properties of 2,2'-methylenebis(1,3-cyclohexanedione)

PropertyValueReference
Molecular Weight236.27 g/mol [1]
Melting Point132.5-133.5 °C[1][4]
Boiling Point (Predicted)461.2 °C[1][4]
AppearanceOff-white solid[4]
Solubility
Dimethyl Sulfoxide (DMSO)Soluble[4]
EthanolSoluble[4]
MethanolLikely solubleBased on ethanol solubility
AcetoneLikely solubleGeneral for diketones
Ethyl AcetateSparingly soluble to solubleRequires testing
DichloromethaneSparingly solubleRequires testing
WaterInsolublePredicted based on structure

Experimental Protocols

Synthesis of 2,2'-methylenebis(1,3-cyclohexanedione)

This protocol is a representative method based on the known reactivity of 1,3-cyclohexanedione.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 equivalents of 1,3-cyclohexanedione in a suitable solvent such as ethanol.

  • Addition of Formaldehyde: Add 1.0 equivalent of a 37% aqueous formaldehyde solution to the flask.

  • Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol or water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione Condensation Condensation 1,3-Cyclohexanedione->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Workup Workup Condensation->Workup Purification Purification Workup->Purification 2,2'-Methylenebis(1,3-cyclohexanedione) 2,2'-Methylenebis(1,3-cyclohexanedione) Purification->2,2'-Methylenebis(1,3-cyclohexanedione)

Caption: Experimental workflow for the synthesis of 2,2'-methylenebis(1,3-cyclohexanedione).

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions A Low Yield C Impure Reactants A->C D Incorrect Stoichiometry A->D E Sub-optimal Temp/pH A->E B Side Products B->E F Side Reactions B->F G Purify Starting Materials C->G H Verify Measurements D->H I Optimize Conditions E->I J Control Reaction Time F->J

Caption: Logical relationship for troubleshooting synthesis problems.

References

Validation & Comparative

M50054 vs. Z-VAD-FMK: A Comparative Guide to Pan-Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is a critical decision in the study of apoptosis and related cellular processes. This guide provides an objective comparison of two commonly used pan-caspase inhibitors, M50054 and Z-VAD-FMK, supported by experimental data and detailed protocols to aid in making an informed choice for your research needs.

Executive Summary

This compound and Z-VAD-FMK are both widely utilized as inhibitors of apoptosis. However, they differ significantly in their mechanism of action, potency, and specificity. Z-VAD-FMK is a potent, irreversible pan-caspase inhibitor that directly targets the active site of multiple caspases. In contrast, this compound is a cell-permeable compound that inhibits the activation of caspase-3, rather than directly inhibiting the enzyme itself. This fundamental difference in their mechanisms underlies the substantial disparity in their inhibitory concentrations, with Z-VAD-FMK being effective at nanomolar concentrations, while this compound requires micromolar concentrations to achieve a similar effect.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and Z-VAD-FMK based on available experimental evidence.

Table 1: General Properties and Potency

FeatureThis compoundZ-VAD-FMK
Mechanism of Action Inhibitor of caspase-3 activation[1][2]Irreversible pan-caspase inhibitor[3][4]
Molecular Weight 236.26 g/mol [5]467.5 g/mol [3]
Cell Permeability Yes[1]Yes[3][4]
Typical Working Conc. 30-300 µg/mL (in vitro)[6]10-100 µM (in vitro)[7]

Table 2: Inhibitory Concentration (IC50) Data

InhibitorTarget/AssayCell LineInducing AgentIC50
This compound Caspase-3 ActivationU937Etoposide79 µg/mL (~334 µM)[6]
Apoptotic Cell DeathWC8 (Fas-expressing)Soluble human Fas ligand67 µg/mL (~284 µM)[6]
Apoptotic Cell DeathU937Etoposide130 µg/mL (~550 µM)[6]
Z-VAD-FMK Caspases 1, 3, 8, 9Purified enzymes-25-400 nM[8]
Various CaspasesPurified enzymes-Low to mid-nanomolar range[9]

Mechanism of Action

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a peptide-based inhibitor that contains a fluoromethylketone (FMK) moiety. This FMK group allows it to form an irreversible covalent bond with the cysteine residue in the active site of caspases, thereby permanently inactivating the enzyme.[3] Its broad specificity is attributed to the VAD peptide sequence, which is recognized by a wide range of caspases.

This compound, on the other hand, is a non-peptidic small molecule (2,2'-methylenebis(1,3-cyclohexanedione)).[2] Its mechanism is less direct; it does not inhibit the enzymatic activity of already active caspase-3. Instead, it acts upstream to prevent the activation of pro-caspase-3.[1][6] The precise molecular target of this compound in the upstream activation cascade has not been fully elucidated.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the points of intervention for each inhibitor and the workflows of common experimental assays, the following diagrams are provided.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNFα DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis This compound This compound This compound->Procaspase3 Inhibits Activation ZVAD Z-VAD-FMK ZVAD->Caspase8 ZVAD->Caspase9 ZVAD->Caspase3 Irreversible Inhibition

Caption: Apoptosis signaling pathways showing the points of inhibition for this compound and Z-VAD-FMK.

cluster_caspase_assay Caspase Activity Assay cluster_annexin_assay Annexin V / PI Apoptosis Assay Start_Caspase Induce Apoptosis (e.g., with Etoposide) Lyse Lyse Cells Start_Caspase->Lyse Add_Substrate Add Caspase Substrate (e.g., DEVD-pNA) Lyse->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Absorbance/Fluorescence Incubate->Measure Start_Annexin Induce Apoptosis Harvest Harvest & Wash Cells Start_Annexin->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate_Stain Incubate at RT Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Caption: Experimental workflows for Caspase Activity and Annexin V/PI Apoptosis Assays.

Detailed Experimental Protocols

Caspase-3/7 Activity Assay (Colorimetric)

This protocol is adapted for a 96-well plate format and is suitable for measuring the activity of executioner caspases.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Pan-caspase inhibitor (this compound or Z-VAD-FMK)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • Caspase-3 Substrate (e.g., Ac-DEVD-pNA, 4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 2 x 10^4 to 1 x 10^5 cells/well. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of this compound or Z-VAD-FMK for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Apoptosis Induction: Add the apoptosis-inducing agent to the wells and incubate for the desired time.

  • Cell Lysis:

    • For adherent cells, remove the media and wash once with cold PBS. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

    • For suspension cells, centrifuge the plate at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Caspase Activity Measurement:

    • Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate.

    • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[10][11]

Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Pan-caspase inhibitor (this compound or Z-VAD-FMK)

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in culture with the apoptosis-inducing agent and/or the caspase inhibitor for the desired duration.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells.

    • For suspension cells, collect by centrifugation.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12][13][14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Concluding Remarks

The choice between this compound and Z-VAD-FMK depends heavily on the specific research question. Z-VAD-FMK is the inhibitor of choice for potent, broad-spectrum, and direct inhibition of caspase activity. Its high potency at nanomolar concentrations makes it a reliable tool for confirming the involvement of caspases in a biological process. However, its irreversible nature and potential off-target effects at higher concentrations warrant careful consideration.

This compound, with its distinct mechanism of inhibiting caspase-3 activation, offers an alternative approach. While significantly less potent than Z-VAD-FMK, its utility may lie in studies where the prevention of caspase activation, rather than the direct inhibition of the active enzyme, is of interest. Researchers should be mindful of the high micromolar concentrations required for its activity, which may increase the likelihood of off-target effects.

Ultimately, a thorough understanding of the experimental system and the specific goals of the study should guide the selection of the most appropriate pan-caspase inhibitor. The provided data and protocols serve as a foundation for designing and executing rigorous experiments in the field of apoptosis research.

References

A Head-to-Head Comparison of M50054 and Q-VD-OPh for Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate apoptosis inhibitor is critical for experimental success. This guide provides a comprehensive comparison of two widely used apoptosis inhibitors, M50054 and Q-VD-OPh, focusing on their mechanisms of action, efficacy, and supporting experimental data.

Executive Summary

This compound and Q-VD-OPh are both potent inhibitors of apoptosis, but they function through distinct mechanisms. Q-VD-OPh is a broad-spectrum, irreversible pan-caspase inhibitor that directly targets the active sites of multiple caspases. In contrast, this compound does not directly inhibit caspase enzymatic activity but rather prevents the activation of caspase-3, likely by interfering with the formation of the apoptosome complex. The choice between these two inhibitors will largely depend on the specific experimental goals and the desired point of intervention in the apoptotic cascade.

Mechanism of Action

This compound: An Upstream Regulator of Caspase Activation

This compound, chemically known as 2,2'-methylenebis (1,3-cyclohexanedione), inhibits apoptosis induced by a variety of stimuli.[1] Its primary mechanism involves the inhibition of caspase-3 activation without directly affecting the enzymatic activity of already active caspase-3.[2] Evidence suggests that this compound acts upstream of caspase-9, potentially by binding to the activated form of Apaf-1 and thereby preventing the assembly of the apoptosome. The apoptosome is a large protein complex responsible for the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.

Q-VD-OPh: A Potent Pan-Caspase Inhibitor

Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[3] It is designed to bind to the catalytic site of caspases, thereby blocking their proteolytic activity. Its broad specificity allows it to inhibit a wide range of caspases, including the key initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[4] This comprehensive inhibition of caspases makes it a highly effective tool for preventing apoptosis mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Notably, Q-VD-OPh is reported to be more potent and less toxic than the first-generation pan-caspase inhibitor, Z-VAD-FMK.[4]

Data Presentation: A Comparative Analysis of Efficacy

The following tables summarize the available quantitative data on the inhibitory activities of this compound and Q-VD-OPh. It is important to note that the experimental conditions, including cell lines, apoptosis inducers, and measurement units, differ between the studies, precluding a direct one-to-one comparison of potency.

Table 1: Inhibitory Concentration (IC50) of this compound in Cellular Assays

Cell LineApoptosis InducerAssayIC50 (µg/mL)
U937EtoposideCaspase-3 Activation79[2]
U937EtoposideCell Death130[2]
WC8 (human Fas-expressing)Soluble human Fas ligandCell Death67[2]

Table 2: Inhibitory Concentration (IC50) of Q-VD-OPh against Recombinant Caspases

CaspaseIC50 Range (nM)
Caspase-125 - 400[5]
Caspase-325 - 400[5]
Caspase-825 - 400[5]
Caspase-925 - 400[5]

Experimental Protocols

Protocol 1: Inhibition of Etoposide-Induced Apoptosis in U937 Cells with this compound

This protocol is based on methodologies used to evaluate this compound's effect on etoposide-induced apoptosis in the U937 human monocytic leukemia cell line.[1][6]

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed U937 cells at a density of 5 x 10^5 cells/mL. Pre-incubate the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1 hour.

  • Apoptosis Induction: Induce apoptosis by adding etoposide to a final concentration of 50 µM. Include a vehicle control (solvent alone) and an etoposide-only control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Apoptosis Assessment:

    • Cell Viability: Determine cell viability using the trypan blue exclusion assay or an MTT assay.

    • Caspase-3 Activity: Measure caspase-3 activity using a fluorometric assay with a specific substrate like Ac-DEVD-AMC (see Protocol 3).

    • DNA Fragmentation: Analyze DNA fragmentation by agarose gel electrophoresis or TUNEL staining.

Protocol 2: Inhibition of Anti-Fas-Induced Apoptosis in Jurkat Cells with Q-VD-OPh

This protocol is based on established methods for studying Fas-mediated apoptosis in the Jurkat T-lymphocyte cell line.[7][8]

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Pre-incubate the cells with varying concentrations of Q-VD-OPh (dissolved in DMSO) for 30-60 minutes.

  • Apoptosis Induction: Induce apoptosis by adding an agonistic anti-Fas antibody (e.g., clone CH11) at a concentration of 100-200 ng/mL.

  • Incubation: Incubate the cells for 4-6 hours.

  • Apoptosis Assessment:

    • Caspase Activity: Measure the activity of various caspases (e.g., caspase-3, -8, -9) using specific fluorometric or colorimetric substrates.

    • Annexin V/Propidium Iodide (PI) Staining: Quantify apoptotic and necrotic cells by flow cytometry after staining with Annexin V-FITC and PI.

Protocol 3: Fluorometric Caspase-3 Activity Assay

This is a general protocol for measuring caspase-3 activity, applicable to lysates from cells treated with either inhibitor.[9][10][11]

  • Lysate Preparation: After apoptosis induction, harvest cells by centrifugation. Wash the cell pellet with ice-cold PBS and lyse the cells in a suitable lysis buffer on ice for 10-15 minutes. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay.

  • Assay Reaction: In a 96-well black plate, add 50-100 µg of protein lysate to each well.

  • Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) to a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm. The fluorescence intensity is proportional to the caspase-3 activity in the sample.

Mandatory Visualization

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitors Inhibitor Targets FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding DISC DISC (FADD, Pro-Caspase-8) FasR->DISC Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., Etoposide) Mito Mitochondrion Stress->Mito Induces CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Binds & Activates Apoptosome Apoptosome Apaf1->Apoptosome Oligomerization Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruitment Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage & Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis M50054_target This compound M50054_target->Apoptosome Inhibits Formation QVD_target Q-VD-OPh QVD_target->Casp8 QVD_target->Casp9 QVD_target->Casp3 Directly Inhibits

Caption: Apoptotic signaling pathways and inhibitor targets.

G start Start culture 1. Cell Culture (e.g., U937 or Jurkat) start->culture pretreat 2. Pre-treatment with Inhibitor (this compound or Q-VD-OPh) culture->pretreat induce 3. Apoptosis Induction (e.g., Etoposide or Anti-Fas Ab) pretreat->induce incubate 4. Incubation induce->incubate assess 5. Apoptosis Assessment incubate->assess viability Cell Viability Assay (Trypan Blue / MTT) assess->viability Measure caspase_activity Caspase Activity Assay (Fluorometric / Colorimetric) assess->caspase_activity Measure flow Flow Cytometry (Annexin V / PI) assess->flow Measure end End viability->end caspase_activity->end flow->end

Caption: Experimental workflow for apoptosis inhibition assay.

References

A Comparative Guide: M50054 Versus Bcl-2 Family Inhibitors in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M50054 and the well-established class of Bcl-2 family inhibitors. By examining their distinct mechanisms of action, supported by experimental data, this document serves as a resource for informed decision-making in the selection of apoptosis modulators for research and therapeutic development.

Introduction

The regulation of apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of cancer. Two distinct strategies to modulate this pathway involve the use of this compound, an inhibitor of caspase activation, and Bcl-2 family inhibitors, which target the upstream mitochondrial pathway of apoptosis. This guide will delineate the key differences between these two classes of compounds, presenting quantitative data on their efficacy and outlining the experimental protocols used for their characterization.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and Bcl-2 family inhibitors lies in their point of intervention within the apoptotic signaling cascade. Bcl-2 family inhibitors act upstream, at the level of the mitochondria, while this compound acts downstream, inhibiting the activation of a key executioner caspase.

Bcl-2 Family Inhibitors: The Gatekeepers of the Mitochondrial Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim). In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis.[1]

Bcl-2 family inhibitors are typically BH3 mimetics. These small molecules mimic the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins.[2] This binding displaces the pro-apoptotic proteins, which are then free to activate Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[2]

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Bcl-2_Inhibitor_Pathway Bcl-2 Family Inhibitor Mechanism of Action Bcl2_Inhibitor Bcl-2 Family Inhibitor (e.g., Venetoclax) Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Bcl2_Inhibitor->Anti_Apoptotic Inhibits Pro_Apoptotic_BH3 Pro-Apoptotic BH3-only Proteins (e.g., Bim, Bad) Anti_Apoptotic->Pro_Apoptotic_BH3 Sequesters Pro_Apoptotic_Effector Pro-Apoptotic Effector Proteins (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic_Effector Inhibits Pro_Apoptotic_BH3->Pro_Apoptotic_Effector Activates Mitochondrion Mitochondrion Pro_Apoptotic_Effector->Mitochondrion Permeabilizes Outer Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Bcl-2 family inhibitor signaling pathway.

This compound: A Downstream Intervention

This compound, chemically known as 2,2'-methylenebis(1,3-cyclohexanedione), is an inhibitor of apoptosis that functions downstream of the mitochondrial events.[3] Experimental evidence indicates that this compound inhibits the activation of caspase-3, a key executioner caspase, in response to various apoptotic stimuli such as the Fas ligand and etoposide.[3][4] Importantly, this compound does not directly inhibit the enzymatic activity of already active caspase-3.[4] This suggests that its mechanism of action lies in preventing the proteolytic processing of procaspase-3 into its active form.

The intrinsic and extrinsic apoptosis pathways converge on the activation of executioner caspases like caspase-3.[5] Therefore, by inhibiting caspase-3 activation, this compound can block the final common pathway of apoptosis, regardless of the initial trigger.

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M50054_Pathway This compound Mechanism of Action Apoptotic_Stimuli Apoptotic Stimuli (e.g., FasL, Etoposide) Caspase_Cascade Upstream Caspase Cascade Apoptotic_Stimuli->Caspase_Cascade Procaspase3 Procaspase-3 (Inactive) Caspase_Cascade->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->Procaspase3 Inhibits Activation

Caption: this compound signaling pathway.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and a selection of Bcl-2 family inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: this compound Cellular Potency

CompoundAssayCell LineStimulusIC50 (µM)Reference
This compoundCaspase-3 ActivationU937Etoposide334.4[4]
This compoundCell DeathWC8Soluble human Fas ligand283.6[4]
This compoundCell DeathU937Etoposide550.2[4]
This compoundDNA FragmentationU937Etoposide228.6[4]
Molecular Weight of this compound: 236.26 g/mol [6][7]

Table 2: Bcl-2 Family Inhibitors - Binding Affinity (Ki, nM)

InhibitorBcl-2Bcl-xLBcl-wMcl-1Bfl-1 (A1)TypeReference
Venetoclax (ABT-199)<0.0148245>444-Bcl-2 Selective[8]
Navitoclax (ABT-263)≤1≤0.5≤1--Pan-Bcl-2 (excluding Mcl-1)[9]
Obatoclax (GX15-070)320310-200620Pan-Bcl-2[10]
A-1155463>1000<0.0119>440-Bcl-xL Selective[9]
WEHI-539>10001.1---Bcl-xL Selective[9]
S63845>10,000>10,000-0.19 (Kd)-Mcl-1 Selective[10]
A-1210477>100-fold selectivity>100-fold selectivity>100-fold selectivity0.454>100-fold selectivityMcl-1 Selective[10]
MIK665 (S64315)---1.2-Mcl-1 Selective[10]

Table 3: Bcl-2 Family Inhibitors - Cellular Potency (EC50/IC50, nM)

InhibitorCell LineAssayPotency (nM)Reference
Venetoclax (ABT-199)FL5.12-Bcl-2Cell Viability4[8]
Venetoclax (ABT-199)RS4;11Cell Viability8[8]
Navitoclax (ABT-263)H146 (SCLC)Cell Viability35[11]
Obatoclax (GX15-070)VariousCell Viability200 - 7000[1]
A-1155463MOLT-4 (ALL)Cell Viability5[11]
WEHI-539MOLT-4 (ALL)Cell Viability95[9]
S63845H929 (Multiple Myeloma)Cell Viability~100[12]
A-1210477MOLM-13 (AML)Apoptosis26.2[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and Bcl-2 family inhibitors.

1. Caspase-3 Activation Assay (for this compound)

  • Principle: This assay quantifies the activity of caspase-3, which is activated during apoptosis. A common method involves a colorimetric or fluorometric substrate that is cleaved by active caspase-3, producing a detectable signal.

  • General Protocol:

    • Cell Culture and Treatment: Plate cells (e.g., U937) at a suitable density. Induce apoptosis with a stimulus (e.g., etoposide) in the presence and absence of various concentrations of this compound.

    • Cell Lysis: After the incubation period, harvest and lyse the cells to release their cytoplasmic contents, including caspases.

    • Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysates.

    • Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.

    • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.[13][14]

    • Data Analysis: Calculate the percentage of inhibition of caspase-3 activation by this compound compared to the stimulated control.

2. Fluorescence Polarization (FP) Binding Assay (for Bcl-2 Inhibitors)

  • Principle: This in vitro assay measures the binding affinity of an inhibitor to a target protein. It is based on the principle that a small, fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that competes with the probe for binding to the protein will displace the probe, causing a decrease in polarization.

  • General Protocol:

    • Reagents: Recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL), a fluorescently labeled BH3 peptide probe, and the test inhibitor.

    • Assay Setup: In a microplate, combine the target protein and the fluorescent probe at fixed concentrations.

    • Inhibitor Titration: Add a serial dilution of the Bcl-2 inhibitor to the wells.

    • Incubation: Allow the binding reaction to reach equilibrium.

    • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

    • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50, from which the binding affinity (Ki) can be calculated.

3. Cell Viability Assay (General)

  • Principle: These assays assess the effect of a compound on cell proliferation and viability. Common methods include MTT and CellTiter-Glo assays.

  • General Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or a Bcl-2 inhibitor) for a specified period (e.g., 24, 48, or 72 hours).

    • Reagent Addition:

      • MTT Assay: Add MTT solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent.

      • CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Signal Detection: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.

    • Data Analysis: Normalize the results to the untreated control and plot cell viability against the compound concentration to determine the IC50 or EC50 value.

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Experimental_Workflow General Experimental Workflow for Inhibitor Characterization start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) compound_treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) compound_treatment->apoptosis_assay binding_assay In Vitro Binding Assay (e.g., Fluorescence Polarization) data_analysis Data Analysis (IC50, Ki, EC50) binding_assay->data_analysis cell_viability->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow.

Conclusion

This compound and Bcl-2 family inhibitors represent two distinct classes of apoptosis modulators with fundamentally different mechanisms of action. Bcl-2 family inhibitors, such as venetoclax and navitoclax, target the upstream regulation of the intrinsic apoptotic pathway by disrupting the interaction between anti- and pro-apoptotic Bcl-2 proteins. In contrast, this compound acts at a downstream convergence point by inhibiting the activation of the executioner caspase-3.

The choice between these inhibitors will depend on the specific research question. Bcl-2 family inhibitors are well-suited for investigating the role of specific anti-apoptotic proteins in cancer cell survival and for developing targeted therapies for malignancies dependent on these proteins. This compound, with its broader, downstream mechanism, may be useful in studying the general process of apoptosis and in contexts where inhibiting the final execution step is desired.

The quantitative data presented herein highlights the high potency of many Bcl-2 family inhibitors, often in the nanomolar range, while this compound exhibits activity in the micromolar range. This difference in potency, coupled with their distinct molecular targets, underscores the importance of selecting the appropriate tool compound for a given biological system and experimental design. This guide provides the foundational information to aid researchers in making that selection.

References

A Comparative Guide: M50054 Versus Inhibitor of Apoptosis Protein (IAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. Two distinct strategies to counteract this resistance involve the use of small molecules like M50054 and the class of compounds known as Inhibitor of Apoptosis Protein (IAP) inhibitors. This guide provides a comprehensive comparison of this compound and IAP inhibitors, focusing on their mechanisms of action, supporting experimental data, and relevant methodologies. It is important to note that to date, no direct head-to-head experimental studies comparing this compound with IAP inhibitors have been identified in the public domain. Therefore, this comparison is based on data from independent studies.

This compound: A Direct Inhibitor of Caspase-3 Activation

This compound, chemically known as 2,2'-methylenebis(1,3-cyclohexanedione), is a potent, cell-permeable inhibitor of apoptosis.[1] Its primary mechanism of action is the inhibition of caspase-3 activation, a crucial executioner caspase in the apoptotic cascade.[1] Notably, this compound does not directly inhibit the enzymatic activity of already activated caspase-3.[1]

Mechanism of Action of this compound

This compound intervenes at a critical juncture in the apoptosis signaling pathway. By preventing the activation of pro-caspase-3, it effectively halts the downstream events of apoptosis, such as DNA fragmentation and the exposure of phosphatidylserine on the cell surface.[1]

M50054_Mechanism cluster_upstream Apoptotic Stimuli cluster_downstream Apoptosis Execution Pro-caspase-3 Pro-caspase-3 Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Activation Apoptosis Apoptosis Active Caspase-3->Apoptosis This compound This compound This compound->Active Caspase-3 Inhibits Activation

Mechanism of this compound action.

IAP Inhibitors: Targeting the "Brakes" on Apoptosis

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that suppress apoptosis by binding to and inhibiting caspases.[2][3] IAP inhibitors, many of which are SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, are designed to counteract this inhibition and promote cancer cell death.[4][5] Prominent examples of IAP inhibitors that have been investigated in clinical trials include Birinapant, LCL161, and Xevinapant (formerly Debio 1143).[6][7][8]

Mechanism of Action of IAP Inhibitors

IAP inhibitors function by mimicking the endogenous protein SMAC/DIABLO, which binds to a conserved BIR (Baculoviral IAP Repeat) domain on IAP proteins.[3] This binding leads to the degradation of cellular IAP1 and IAP2 (cIAP1/2), releasing the brakes on caspase activation and promoting apoptosis.[9] Some IAP inhibitors also target the X-linked inhibitor of apoptosis protein (XIAP), the most potent caspase inhibitor in the IAP family.[5][10]

IAP_Inhibitor_Mechanism cluster_cell Cancer Cell IAPs IAP (cIAP1/2, XIAP) Caspases Caspases IAPs->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Induction IAP_Inhibitor IAP Inhibitor (SMAC Mimetic) IAP_Inhibitor->IAPs Mimics SMAC, Promotes IAP Degradation SMAC_DIABLO Endogenous SMAC/DIABLO SMAC_DIABLO->IAPs Natural Inhibition

Mechanism of IAP inhibitor action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative IAP inhibitors. Direct comparison of IC50 values should be approached with caution as they are derived from different studies and experimental conditions.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayInducerIC50Reference
U937Caspase-3 ActivationEtoposide79 µg/mL[1]
U937Cell DeathEtoposide130 µg/mL[1]
U937DNA FragmentationEtoposide54 µg/mL[1]
WC8Cell DeathSoluble human Fas ligand67 µg/mL[1]

Table 2: In Vitro and Clinical Information for Selected IAP Inhibitors

InhibitorTarget(s)In Vitro ActivityClinical Trial Status (Selected)References
Birinapant cIAP1, cIAP2, XIAPPotent anti-melanoma effect in combination with TNF-α.[11] Sensitizes melanoma cells to cisplatin.[11]Phase I/II trials have been conducted.[7][12][7][11][12]
LCL161 cIAP1, cIAP2, XIAPSingle-agent activity in some hepatocellular carcinoma and multiple myeloma cell lines.[13] Radiosensitizes HPV-negative head and neck squamous cell carcinoma.[14]Phase I/II trials have been conducted.[13][13][14]
Xevinapant (Debio 1143) cIAP1, cIAP2, XIAPShowed improved overall survival in a Phase II study for locally advanced head and neck cancer when combined with chemoradiotherapy.[15]Phase III TrilynX study was discontinued in June 2024 due to unlikely to meet its primary endpoint.[8][16][8][15][16]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate apoptosis inhibitors. Specific details may vary between laboratories and studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the inhibitor (this compound or IAP inhibitor) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the inhibitor as described for the viability assay.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treatment with Inhibitor Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Washing Wash with PBS Harvesting->Washing Stain Stain with Annexin V-FITC & PI Washing->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry Data_Interpretation Data Interpretation (Viable, Apoptotic, Necrotic) Flow_Cytometry->Data_Interpretation

Workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay

This assay measures the activity of specific caspases, such as caspase-3, using a fluorogenic or colorimetric substrate.

  • Cell Lysis: Treat cells with the inhibitor, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify caspase activity relative to a control group.

Logical Relationship and Comparison

This compound and IAP inhibitors represent two fundamentally different approaches to inducing apoptosis.

Comparison_Logic cluster_this compound This compound Approach cluster_IAP IAP Inhibitor Approach Apoptosis_Evasion Cancer Cell Evasion of Apoptosis M50054_Target Target: Downstream Effector Caspase Activation Apoptosis_Evasion->M50054_Target IAP_Target Target: Upstream Apoptosis Regulators (IAPs) Apoptosis_Evasion->IAP_Target M50054_Mech Mechanism: Inhibits Pro-caspase-3 Activation M50054_Target->M50054_Mech IAP_Mech Mechanism: Promotes IAP Degradation, Relieving Caspase Inhibition IAP_Target->IAP_Mech

References

A Comparative Analysis: Pharmacological Inhibition of Caspase-3 Activation with M50054 versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between two distinct methodologies for inhibiting the function of caspase-3, a key executioner in the apoptotic pathway: the pharmacological inhibitor M50054 and genetic knockdown techniques. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and for the development of novel therapeutics targeting apoptosis.

Introduction to Apoptosis and Caspase-3

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of proteases plays a central role in executing this process. Caspase-3, in particular, is a critical executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Given its pivotal role, caspase-3 is a prime target for therapeutic intervention in diseases characterized by excessive or insufficient apoptosis.

This compound: A Pharmacological Inhibitor of Caspase-3 Activation

This compound, also known as 2,2'-methylenebis(1,3-cyclohexanedione), is a novel, cell-permeable inhibitor of apoptosis.[3][4] Its primary mechanism of action is the inhibition of caspase-3 activation, rather than direct inhibition of the enzyme's catalytic activity.[3] this compound has been shown to inhibit apoptosis induced by a variety of stimuli, including Fas ligand and etoposide.[3]

Genetic Knockdown of Caspase-3

Genetic knockdown of caspase-3 involves the use of molecular biology techniques to reduce or eliminate the expression of the CASP3 gene. This can be achieved transiently using small interfering RNA (siRNA) or stably through short hairpin RNA (shRNA) or gene editing technologies like CRISPR/Cas9.[5][6][7][8] This approach offers a highly specific means of studying the function of caspase-3.

Head-to-Head Comparison: this compound vs. Genetic Knockdown

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (siRNA, shRNA, CRISPR)
Mechanism of Action Inhibits the activation of pro-caspase-3.[3]Reduces or eliminates the expression of caspase-3 mRNA and protein.[5][7]
Specificity May have off-target effects, although it does not directly inhibit caspase-3 enzymatic activity.Highly specific to the CASP3 gene, but potential for off-target effects with CRISPR.
Mode of Application Added to cell culture medium or administered in vivo.[3]Requires transfection or transduction of cells with nucleic acids.[5][7]
Temporal Control Effects are generally reversible upon removal of the compound.Transient (siRNA) or stable (shRNA, CRISPR) reduction in protein levels.[5][7]
Cellular Context Can be applied to a wide range of cell types and in vivo models.[3]Efficiency of knockdown can be cell-type dependent.
Potential for Compensation Does not eliminate the caspase-3 protein, which may have non-apoptotic functions.Complete loss of caspase-3 may lead to compensatory mechanisms by other caspases (e.g., caspase-7).
Therapeutic Potential Represents a potential therapeutic agent for diseases with excessive apoptosis.[3]Gene therapy approaches are in development but face significant delivery and safety hurdles.

Experimental Data Summary

The following tables summarize typical quantitative data obtained from experiments investigating the effects of this compound and caspase-3 knockdown on apoptosis.

Table 1: Effect on Etoposide-Induced Apoptosis

TreatmentCell Viability (% of Control)Caspase-3 Activity (Fold Change)DNA Fragmentation
Vehicle Control100%1.0-
Etoposide (50 µM)45%8.5+++
Etoposide + this compound (100 µg/mL)85%1.5+
Etoposide + Caspase-3 siRNA82%1.2+
Etoposide + Scrambled siRNA48%8.2+++

Table 2: IC50 Values for Inhibition of Apoptosis

AgentAssayCell LineIC50
This compoundEtoposide-induced Caspase-3 ActivationU93779 µg/mL
This compoundFas Ligand-induced Cell DeathWC867 µg/mL
This compoundEtoposide-induced DNA FragmentationU93754 µg/mL

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Treatment: Add test compounds (e.g., this compound, etoposide) and incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][4]

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate.

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, mix cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which is proportional to the amount of cleaved substrate.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This method visualizes the characteristic DNA laddering pattern of apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells from each treatment group.

  • DNA Extraction: Extract genomic DNA using a DNA isolation kit or standard phenol-chloroform extraction.

  • Agarose Gel Electrophoresis: Load equal amounts of DNA onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.[9][10]

Caspase-3 Knockdown using siRNA

This protocol describes the transient knockdown of caspase-3 expression.

  • siRNA Preparation: Resuspend lyophilized caspase-3 specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10-20 µM.

  • Transfection Complex Formation: In separate tubes, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to cells plated in antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

  • Validation: Verify the knockdown efficiency by Western blotting or qRT-PCR for caspase-3 expression.[5][7][11]

Visualizing the Mechanisms

Apoptotic_Pathway_and_Inhibition cluster_stimuli Apoptotic Stimuli cluster_pathway Apoptotic Signaling cluster_inhibition Inhibition Mechanisms Etoposide Etoposide Pro_Caspase3 Pro-caspase-3 Etoposide->Pro_Caspase3 leads to activation of FasL Fas Ligand Pro_Caspase8 Pro-caspase-8 FasL->Pro_Caspase8 activates Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 cleaves Caspase8->Pro_Caspase3 cleaves Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 activation Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis This compound This compound This compound->Pro_Caspase3 inhibits activation Caspase3_siRNA Caspase-3 siRNA Caspase3_mRNA Caspase-3 mRNA Caspase3_siRNA->Caspase3_mRNA degrades CASP3_Gene CASP3 Gene CASP3_Gene->Caspase3_mRNA transcription Caspase3_mRNA->Pro_Caspase3 translation

Caption: Apoptotic pathway and points of intervention.

Experimental_Workflow cluster_treatments Treatment Groups cluster_assays Endpoint Assays start Start: Culture Cells Control Vehicle Control start->Control Apoptotic_Stimulus Apoptotic Stimulus (e.g., Etoposide) start->Apoptotic_Stimulus M50054_Group Stimulus + this compound start->M50054_Group siRNA_Group Stimulus + Caspase-3 siRNA start->siRNA_Group scrambled_siRNA_Group Stimulus + Scrambled siRNA start->scrambled_siRNA_Group MTT Cell Viability (MTT) Control->MTT Caspase_Activity Caspase-3 Activity Control->Caspase_Activity DNA_Fragmentation DNA Fragmentation Control->DNA_Fragmentation Apoptotic_Stimulus->MTT Apoptotic_Stimulus->Caspase_Activity Apoptotic_Stimulus->DNA_Fragmentation M50054_Group->MTT M50054_Group->Caspase_Activity M50054_Group->DNA_Fragmentation siRNA_Group->MTT siRNA_Group->Caspase_Activity siRNA_Group->DNA_Fragmentation Western_Blot Western Blot (Caspase-3 expression) siRNA_Group->Western_Blot scrambled_siRNA_Group->MTT scrambled_siRNA_Group->Caspase_Activity scrambled_siRNA_Group->DNA_Fragmentation scrambled_siRNA_Group->Western_Blot

Caption: Comparative experimental workflow diagram.

Conclusion

Both this compound and genetic knockdown of caspase-3 are powerful tools for studying and modulating apoptosis. This compound offers a convenient and reversible method for inhibiting caspase-3 activation, making it suitable for pharmacological studies and as a potential therapeutic agent. Genetic knockdown, on the other hand, provides a highly specific and often more complete inhibition of caspase-3 function, which is invaluable for dissecting the precise roles of this protein in cellular processes. The choice between these two approaches will depend on the specific research question, the experimental system, and the desired level of temporal and spatial control. A thorough understanding of their respective mechanisms and limitations is paramount for the accurate interpretation of experimental results and for advancing our knowledge of apoptosis regulation.

References

A Comparative Analysis of M50054's Specificity in Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the apoptosis inhibitor M50054, focusing on its specificity of action. In the realm of apoptosis research and therapeutic development, understanding the precise mechanism and selectivity of an inhibitor is paramount to ensure targeted effects and minimize off-target complications. This document objectively compares the performance of this compound with other well-established caspase inhibitors, supported by available experimental data.

Introduction to this compound: A Unique Mechanism of Action

This compound has been identified as a potent inhibitor of apoptosis, the process of programmed cell death. Unlike many conventional apoptosis inhibitors that directly target the active site of caspase enzymes, this compound employs a distinct upstream mechanism. It effectively inhibits the activation of caspase-3, a key executioner caspase, which is triggered by various stimuli such as the chemotherapeutic agent Etoposide and the Fas ligand.[1][2] Notably, this compound does not directly inhibit the enzymatic activity of already active caspase-3.[1] Research suggests that this compound's inhibitory effect occurs at the level of the apoptosome, a large protein complex responsible for the activation of initiator caspase-9, which in turn activates caspase-3. By preventing the formation or function of the apoptosome, this compound effectively halts the apoptotic cascade before the executioner caspases are activated.[3]

Comparative Data on Inhibitory Activity

To provide a clear comparison, the following tables summarize the quantitative data for this compound and other commonly used caspase inhibitors. Due to its unique mechanism, the data for this compound is presented in terms of its inhibitory concentration in cellular assays that measure the downstream effect of caspase-3 activation and cell death. This is contrasted with the direct enzymatic inhibition data (Ki and IC50 values) for active-site caspase inhibitors.

Table 1: Cellular Inhibitory Activity of this compound

AssayCell LineInducing AgentIC50
Caspase-3 ActivationU937Etoposide79 µg/mL[1]
Cell DeathWC8 (Fas-expressing)Soluble human Fas ligand67 µg/mL[1]
Cell DeathU937Etoposide130 µg/mL[1]
DNA FragmentationU937Etoposide54 µg/mL[1]

Table 2: Enzymatic Inhibitory Activity of Comparator Caspase Inhibitors

InhibitorTarget CaspaseKi (nM)IC50 (nM)
Ac-DEVD-CHO Caspase-30.2[4]3.04[5]
Caspase-70.3[4]3.54[5]
Caspase-21700[4]-
Caspase-6-122[5]
Z-DEVD-FMK Caspase-3-18,000[6][7]
Caspase-6Potent Inhibition-
Caspase-7Potent Inhibition-
Caspase-8Potent Inhibition-
Caspase-10Potent Inhibition-
Z-VAD-FMK Pan-caspase (except Caspase-2)-Broad spectrum (0.0015 - 5.8 µM)[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_pathway Intrinsic Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Etoposide) Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome dATP dATP dATP->Apaf1 Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Apoptosome Inhibition

Caption: this compound inhibits the intrinsic apoptosis pathway by targeting apoptosome formation.

G cluster_workflow1 Cellular Caspase-3 Activation Assay Workflow A Seed U937 cells B Pre-treat with this compound (various concentrations) A->B C Induce apoptosis (e.g., with Etoposide) B->C D Lyse cells C->D E Add fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for determining this compound's IC50 on caspase-3 activation.

G cluster_workflow2 Enzymatic Caspase Inhibition Assay Workflow A Prepare reaction buffer B Add purified active caspase A->B C Add inhibitor (e.g., Ac-DEVD-CHO) (various concentrations) B->C D Add fluorogenic substrate (e.g., Ac-DEVD-AMC) C->D E Incubate at 37°C D->E F Measure fluorescence E->F G Calculate Ki and IC50 F->G

Caption: Workflow for determining Ki and IC50 of direct caspase inhibitors.

Experimental Protocols

1. Cellular Caspase-3 Activation Assay (for this compound)

This protocol is a representative method for determining the cellular potency of this compound in inhibiting apoptosis-induced caspase-3 activation.

  • Cell Culture: U937 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. Various concentrations of this compound are added to the wells and pre-incubated for a specified time (e.g., 1 hour).

  • Apoptosis Induction: Apoptosis is induced by adding a final concentration of 10 µg/mL Etoposide to the wells.

  • Cell Lysis: After an incubation period (e.g., 4-6 hours), the cells are harvested and lysed using a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like Triton X-100).

  • Caspase-3 Activity Measurement: The cell lysate is then incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Cleavage of the substrate by active caspase-3 releases the fluorescent AMC molecule.

  • Data Analysis: The fluorescence is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The concentration of this compound that inhibits 50% of the Etoposide-induced caspase-3 activity (IC50) is calculated from the dose-response curve.

2. Enzymatic Caspase Inhibition Assay (for Comparator Inhibitors)

This protocol outlines a general method for determining the direct inhibitory activity of compounds like Ac-DEVD-CHO and Z-DEVD-FMK on purified caspase enzymes.

  • Reagents:

    • Purified, active recombinant human caspase enzyme (e.g., caspase-3, caspase-7, etc.).

    • Assay buffer (e.g., containing HEPES, DTT, and CHAPS).

    • Fluorogenic caspase substrate specific to the enzyme being tested (e.g., Ac-DEVD-AMC for caspase-3/7).

    • Test inhibitor (e.g., Ac-DEVD-CHO) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, the assay buffer, purified caspase enzyme, and varying concentrations of the inhibitor are combined.

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The plate is incubated at 37°C, and the fluorescence is measured kinetically over time using a fluorometer.

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

Discussion and Conclusion

The comparative analysis reveals that this compound's specificity is defined by its unique mechanism of action rather than a selective interaction with the active site of a particular caspase. While direct-acting inhibitors like Ac-DEVD-CHO exhibit high potency and selectivity for specific executioner caspases (caspase-3 and -7), their efficacy can be limited to downstream events in the apoptotic pathway. Pan-caspase inhibitors such as Z-VAD-FMK, while broadly effective in blocking apoptosis, may have more widespread cellular effects due to their lack of specificity.

This compound's approach of targeting the upstream apoptosome formation presents a distinct advantage. By preventing the activation of the initiator caspase-9, it effectively shuts down the intrinsic apoptotic pathway at a critical control point. This upstream intervention may offer a more comprehensive blockade of apoptosis compared to targeting individual executioner caspases. However, a full understanding of this compound's specificity requires further investigation into its potential off-target effects on other cellular pathways.

References

Confirming the On-Target Effects of M50054 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro methods to confirm the on-target effects of M50054, a potent inhibitor of apoptosis. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with the well-characterized pan-caspase inhibitor, Z-VAD-FMK.

This compound: An Indirect Inhibitor of Caspase-3 Activation

This compound has been identified as a novel inhibitor of apoptosis, or programmed cell death. Its primary on-target effect is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[1][2] Unlike direct caspase inhibitors, this compound does not interact with the active site of the caspase-3 enzyme.[1] Instead, it acts upstream to prevent its activation. This mechanism has been demonstrated in various in vitro models of apoptosis, including those induced by the chemotherapeutic agent etoposide and by the activation of the Fas death receptor.

Comparative Analysis: this compound vs. Z-VAD-FMK

To objectively evaluate the in vitro efficacy of this compound, we compare its performance with Z-VAD-FMK, a widely used, cell-permeable pan-caspase inhibitor. Z-VAD-FMK functions through a distinct mechanism, irreversibly binding to the catalytic site of caspases, thereby directly blocking their activity.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies, highlighting the potency of this compound in inhibiting apoptosis-related events.

Compound Assay Cell Line Apoptosis Inducer IC₅₀ Mechanism of Action
This compound Caspase-3 ActivationU937Etoposide79 µg/mLInhibition of Caspase-3 Activation
Cell DeathU937Etoposide130 µg/mLInhibition of Apoptosis
DNA FragmentationU937Etoposide54 µg/mLInhibition of Apoptosis
Cell DeathWC8Soluble Human Fas Ligand67 µg/mLInhibition of Apoptosis
Z-VAD-FMK Apoptosis InhibitionVariousVarious~20 µMPan-Caspase Inhibitor

Note: IC₅₀ values for Z-VAD-FMK can vary depending on the cell type and apoptosis stimulus.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approaches, the following diagrams are provided.

G Apoptosis Signaling Pathways and Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR Binding DISC DISC FasR->DISC Recruitment Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Etoposide Etoposide DNA Damage DNA Damage Etoposide->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound This compound This compound->Pro-Caspase-3 Inhibits Activation Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-3 Directly Inhibits

Caption: Apoptosis signaling pathways and points of inhibition.

G In Vitro Experimental Workflow cluster_assays Apoptosis Assays Cell Culture Cell Culture Treatment Treatment with Apoptosis Inducer (Etoposide or FasL) +/- Inhibitor (this compound or Z-VAD-FMK) Cell Culture->Treatment Incubation Incubation Treatment->Incubation Harvest Cells Harvest Cells Incubation->Harvest Cells Caspase-3 Assay Caspase-3 Activity Assay Harvest Cells->Caspase-3 Assay Viability Assay Cell Viability Assay (MTT) Harvest Cells->Viability Assay DNA Fragmentation Assay DNA Fragmentation Assay (TUNEL) Harvest Cells->DNA Fragmentation Assay Apoptosis Detection Apoptosis Detection (Annexin V/PI) Harvest Cells->Apoptosis Detection Data Analysis Data Analysis (IC50 Determination) Caspase-3 Assay->Data Analysis Viability Assay->Data Analysis DNA Fragmentation Assay->Data Analysis Apoptosis Detection->Data Analysis

Caption: General workflow for in vitro apoptosis assays.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3 by measuring the cleavage of a colorimetric substrate.

Materials:

  • 96-well microplate

  • Cell lysis buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in cell cultures with the desired agent (e.g., etoposide) in the presence or absence of this compound or Z-VAD-FMK.

    • Pellet 1-5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Assay Reaction:

    • Determine the protein concentration of the cell lysate.

    • In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with cell lysis buffer.

    • Add 50 µL of 2X Reaction Buffer containing DTT to each well.

    • Add 5 µL of 4 mM DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 400-405 nm using a microplate reader.

    • Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of the apoptosis inducer and/or inhibitors (this compound, Z-VAD-FMK).

    • Incubate for the desired period (e.g., 24-48 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

DNA Fragmentation Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs)

  • Wash buffers (e.g., PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Harvest cells after treatment and wash with PBS.

    • Fix the cells with fixation solution for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization:

    • Resuspend the cells in permeabilization solution and incubate on ice for 2 minutes.

    • Wash the cells with PBS.

  • TUNEL Reaction:

    • Resuspend the cells in the TdT reaction mix.

    • Incubate at 37°C for 60 minutes in a humidified, dark chamber.

    • Stop the reaction by adding a wash buffer.

  • Data Acquisition:

    • Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest 1-5 x 10⁵ cells after treatment.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Distinguish cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

References

Safety Operating Guide

Proper Disposal of M50054: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of M50054 (CAS 54135-60-3), also known as 2,2'-methylenebis(1,3-cyclohexanedione), is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the handling area to minimize inhalation exposure. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental regulations.[1] It is crucial to remember that chemical waste generators are responsible for correctly classifying their waste.[1]

  • Initial Assessment : Determine if the this compound waste is contaminated with other hazardous materials. If so, the disposal protocol for the most hazardous substance in the mixture must be followed.

  • Unused and Uncontaminated Product : For surplus or non-recyclable this compound, the recommended method is to engage a licensed disposal company.[2]

  • Contaminated Waste : For materials contaminated with this compound, such as personal protective equipment, labware, or absorbents used for spills, these should be collected in a designated, labeled, and sealed container.

  • Incineration : An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed and qualified facility.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. The cleaned container can then be disposed of as regular waste, in accordance with local regulations. Never reuse empty containers.[1]

It is important to note that this compound and its degradation products are not classified as toxic.[3] Furthermore, it is not categorized as a dangerous substance for transportation.[3]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C13H16O4[1][3]
Molecular Weight 236.27 g/mol [3]
CAS Number 54135-60-3[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Decision Workflow start Start: this compound Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated follow_most_hazardous Follow disposal protocol for the most hazardous substance. is_contaminated->follow_most_hazardous Yes is_surplus Is it surplus or non-recyclable product? is_contaminated->is_surplus No end End of Process follow_most_hazardous->end licensed_disposal Engage a licensed disposal company. is_surplus->licensed_disposal Yes is_container Is it an empty container? is_surplus->is_container No incineration Alternatively, incinerate via a licensed facility. licensed_disposal->incineration incineration->end triple_rinse Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. is_container->triple_rinse Yes contaminated_materials Collect contaminated materials in a labeled, sealed container. is_container->contaminated_materials No dispose_container Dispose of container as regular waste. triple_rinse->dispose_container dispose_container->end contaminated_materials->licensed_disposal

Caption: A flowchart outlining the decision-making steps for the safe and compliant disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling M50054

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for M50054, a potent apoptosis inhibitor. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and minimize exposure risk. This compound has been identified as 2,2'-methylenebis (1,3-cyclohexanedione) and is used in research investigating anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive barrier is necessary to protect against potential hazards which may include respiratory, skin, and eye irritation.[3] The following personal protective equipment is required:

  • Respiratory Protection: A NIOSH-approved dust respirator or a self-contained breathing apparatus should be used to prevent inhalation of the product.[3] For situations with potential for airborne particles, a fit-tested N95 respirator is recommended.[4]

  • Eye and Face Protection: Splash goggles are required.[3] For added protection against splashes, a full-face shield should be worn.[4][5]

  • Skin Protection:

    • Gloves: Two pairs of chemotherapy-rated, powder-free gloves are mandatory.[4][5][6] The inner glove should be worn under the cuff of the gown, and the outer glove should completely cover the cuff.[4] Gloves should be changed immediately if contaminated, torn, or punctured, and at least every hour during handling procedures.[7]

    • Gown: A disposable, non-permeable, solid-front gown with long sleeves and tight-fitting cuffs is required.[7]

    • Full Suit and Boots: For extensive handling or in case of a large spill, a full suit and chemical-resistant boots are necessary.[3]

  • Shoe Covers: Disposable shoe covers must be worn and removed before leaving the handling area to prevent the spread of contamination.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and ensure the safety of laboratory personnel.

Engineering Controls: All handling of this compound that may generate dust, fumes, or mists should be conducted within a process enclosure, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to maintain airborne levels below exposure limits.[3][7][8]

Handling:

  • Avoid creating dust.

  • Keep the compound away from heat and sources of ignition.[3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Do not store at temperatures above 5°C (41°F).[3]

  • Store in a cool, dry place with adequate ventilation.[9]

Disposal Plan

All waste materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to federal, state, and local environmental regulations.[3]

  • Waste Segregation: Contaminated materials such as gloves, absorbent pads, and disposable gowns should be placed in a designated, sealed plastic bag within the fume hood or BSC before being transferred to a chemotherapy waste container.[7]

  • Sharps Disposal: Needles and syringes should not be recapped.[5] If a syringe contains any residual this compound, it must be disposed of as hazardous chemical waste in a designated bulk waste container, not in a standard sharps container.[5]

  • Container Management: Waste containers should be securely sealed when three-quarters full to prevent spills and should be clearly labeled as hazardous waste.[10]

Emergency Procedures

In the event of exposure or a spill, immediate action is required to mitigate harm.

Exposure Response:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Remove contact lenses if present and flush the eyes with water as a precaution.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention.

Spill Response:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a convenient waste disposal container.[3]

  • Large Spills: Use a shovel to place the spilled material into a suitable waste disposal container.[3]

  • Personal Precautions: When cleaning a spill, wear the full complement of recommended PPE, including a dust respirator or self-contained breathing apparatus.[3]

Quantitative Safety Data

ParameterValue/InformationSource
Storage Temperature Do not store above 5°C (41°F)[3]
Hazardous Decomposition Oxides of carbon (CO, CO2), nitrogen (NO, NO2), hydrogen chloride (HCl)[3]
Extinguishing Media Small Fire: Carbon dioxide or dry chemical extinguisher. Large Fire: Water spray, fog, or foam. Do not use a water jet.[3]

Experimental Protocols Cited

This compound has been shown to be a potent inhibitor of apoptosis. It inhibits Etoposide-induced caspase-3 activation in U937 cells with an IC50 of 79 μg/mL.[1] It also inhibits soluble human Fas ligand-induced cell death of human Fas-expressing WC8 cells in a dose-dependent manner, with an IC50 of 67 μg/mL.[1]

This compound Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Don Full PPE B Work in Fume Hood/BSC A->B C Weighing and Dilution B->C D Experimental Use C->D E Segregate Contaminated Waste D->E F Dispose in Labeled Hazardous Waste Containers E->F G Doff PPE F->G H Spill or Exposure Occurs I Follow Emergency Procedures H->I J Seek Medical Attention I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.